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N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Documentation Hub

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  • Product: N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide
  • CAS: 73959-24-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 1,3,4-Thiadiazole Acetamide Derivatives

Executive Summary: The Privileged Scaffold The 1,3,4-thiadiazole nucleus represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and capacity to ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,3,4-thiadiazole nucleus represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and capacity to serve as a bioisostere for pyrimidine and pyridazine rings. When coupled with an acetamide linker , this moiety gains significant flexibility and hydrogen-bonding potential, allowing it to interact with diverse biological targets ranging from receptor tyrosine kinases (EGFR) to metalloenzymes (Carbonic Anhydrases).

This guide deconstructs the medicinal chemistry, synthetic pathways, and pharmacological validation of these derivatives, specifically for researchers targeting oncology (dual EGFR/hCA inhibitors) and antimicrobial applications.

Pharmacophore Rationale & Chemical Space

The utility of the 1,3,4-thiadiazole acetamide scaffold rests on three structural pillars:

  • The Mesoionic Core (Zone A): The thiadiazole ring acts as a constrained pharmacophore. Its sulfur atom enhances lipid solubility (improving membrane permeability), while the nitrogen atoms serve as hydrogen bond acceptors.

  • The Acetamide Linker (Zone B): This flexible tether (

    
     or 
    
    
    
    ) facilitates the orientation of distal groups into hydrophobic pockets of enzymes (e.g., the ATP-binding pocket of kinases).
  • Distal Substituents (Zone C): Aryl or heteroaryl groups attached here dictate selectivity, often exploiting electronic effects (Hammett

    
     constants) to modulate binding affinity.
    
Visualization: Pharmacophore Architecture

SAR_Core Core 1,3,4-Thiadiazole Ring (Bioisostere of Pyrimidine) Linker Acetamide Linker (H-Bond Donor/Acceptor) Core->Linker C2 Position Target Biological Target (EGFR / hCA / Microbial) Core->Target pi-pi Stacking Distal Distal Aryl Group (Hydrophobic Interaction) Linker->Distal N-Terminus Linker->Target H-Bonding Distal->Target Hydrophobic Pocket

Figure 1: Pharmacophore architecture of 1,3,4-thiadiazole acetamides showing the functional role of each structural zone.

Synthetic Strategies

The synthesis of these derivatives typically proceeds via two primary routes, depending on whether the acetamide is linked via Nitrogen (


-acetamide) or Sulfur (

-acetamide/thioacetamide).
Route A: The Oxidative Cyclization Pathway (N-Linked)

This is the standard route for generating 2-amino-1,3,4-thiadiazoles, which are subsequently acylated.

  • Cyclization: Reaction of a carboxylic acid with thiosemicarbazide using phosphoryl chloride (

    
    ) or sulfuric acid (
    
    
    
    ).
  • Acylation: The resulting amine reacts with chloroacetyl chloride to form the

    
    -chloroacetamide intermediate.
    
  • Substitution: Nucleophilic attack by a secondary amine (e.g., piperazine, morpholine) or an aryl amine.

Route B: The Thiol-Alkylation Pathway (S-Linked)

Used when the target requires a thio-ether linkage (


), often to increase flexibility.
  • Thiol Formation: Reaction of thiosemicarbazide with carbon disulfide (

    
    ) under basic conditions.
    
  • Alkylation: The thiol is reacted with 2-chloro-N-arylacetamide derivatives.

Visualization: Synthetic Workflow

Synthesis_Workflow R1 Carboxylic Acid (R-COOH) Reag1 POCl3 or H2SO4 (Cyclization) R1->Reag1 R2 Thiosemicarbazide R2->Reag1 Int1 2-Amino-1,3,4-Thiadiazole Reag2 Cl-CH2-COCl (Acylation) Int1->Reag2 Int2 2-Chloro-N-(thiadiazol-2-yl)acetamide Reag3 Secondary Amine / Base (Substitution) Int2->Reag3 Reag1->Int1 Reag2->Int2 Final Target Acetamide Derivative Reag3->Final

Figure 2: Step-wise synthetic pathway for N-substituted 1,3,4-thiadiazole acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these derivatives is highly sensitive to substitutions at the C2 and C5 positions.

The C5-Aryl Core (Electronic Effects)

Modifications at the C5 position of the thiadiazole ring dictate the electronic environment of the heterocycle.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , and
    
    
    on the C5-phenyl ring generally increase anticancer activity. This is attributed to the reduced electron density on the thiadiazole ring, enhancing
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target protein's active site.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    often reduce potency against EGFR but may enhance bacteriostatic activity by altering the lipophilicity profile.
The Acetamide Linker (Steric & Binding)
  • Length: The methylene bridge (

    
    ) in the acetamide is optimal. Extending this to ethylene usually leads to a loss of activity due to entropic penalties (too much flexibility).
    
  • H-Bonding: The Carbonyl (

    
    ) and Amide (
    
    
    
    ) groups act as critical anchors. In Carbonic Anhydrase inhibition, the amide nitrogen often interacts with hydrophilic residues near the Zinc active site.
The Distal Amine (Selectivity)

The group attached to the acetamide tail (via nucleophilic substitution) defines the "Target Profile."

  • Morpholine/Piperazine: inclusion of these saturated heterocycles improves water solubility and pharmacokinetic properties.

  • Bulky Aryl Groups: Essential for EGFR inhibition to occupy the hydrophobic pocket II. However, excessively bulky groups (e.g., naphthyl) can cause steric clashes.

Data Summary: Cytotoxicity Profile (MCF-7 Cell Line)

Representative data synthesized from recent literature (e.g., PLOS One, MDPI).

Compound IDC5-SubstituentAcetamide Tail (R')IC50 (µM)Mechanism Note
TDZ-1 4-ChlorophenylMorpholine7.56Moderate EGFR inhibition
TDZ-2 4-Trifluoromethyl4-Methylpiperazine2.32 Strong EGFR/hCA dual inhibition
TDZ-3 4-MethoxyphenylDiethylamine49.6Poor hydrophobic interaction
TDZ-4 2,4-DichlorophenylAniline3.21Enhanced lipophilicity
5-FU (Ref) --6.80Standard Control

Mechanistic Insights: Dual Inhibition Strategy

A major trend in current research is the design of Dual Inhibitors targeting both EGFR (to stop proliferation) and Carbonic Anhydrase IX (to reduce tumor acidification/metastasis).

Mechanism of Action[4][5]
  • EGFR Inhibition: The thiadiazole core occupies the adenine-binding pocket of the kinase domain.[1] The acetamide tail extends into the solvent-accessible region.

  • CA IX Inhibition: The sulfonamide or acetamide moiety coordinates with the

    
     ion in the enzyme active site, preventing the hydration of 
    
    
    
    and disrupting pH regulation in hypoxic tumor cells.
Visualization: Dual Signaling Pathway

Dual_Pathway Drug Thiadiazole Acetamide Derivative EGFR EGFR Kinase (Overexpressed) Drug->EGFR ATP Competition CAIX Carbonic Anhydrase IX (Hypoxia Induced) Drug->CAIX Zn2+ Binding Signal Ras/Raf/MEK Signaling EGFR->Signal Blocks pH Intracellular pH Regulation CAIX->pH Disrupts Apoptosis Apoptosis Induction Signal->Apoptosis Leads to Metastasis Inhibition of Metastasis pH->Metastasis Prevents

Figure 3: Dual mechanism of action targeting EGFR-mediated proliferation and CA-IX-mediated tumor survival.

Experimental Protocols

Synthesis of 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide

This intermediate is the key "switch" for creating diverse libraries.

Reagents: 2-Amino-5-aryl-1,3,4-thiadiazole (1 equiv), Chloroacetyl chloride (1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dry THF or Dichloromethane (DCM).

Procedure:

  • Dissolve the 2-amino-thiadiazole derivative in dry THF/DCM in a round-bottom flask.

  • Cool the solution to 0–5°C in an ice bath.

  • Add TEA dropwise and stir for 10 minutes.

  • Add chloroacetyl chloride dropwise over 20 minutes, maintaining temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC, Solvent: Hexane:Ethyl Acetate 7:3).

  • Pour reaction mixture into crushed ice. Filter the solid precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/DMF to yield the pure chloroacetamide intermediate.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[4]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with serial dilutions of the thiadiazole derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents." Acta Pharmaceutica. Link

  • Serag, E., et al. (2025). "A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy." PLOS One. Link

  • BenchChem Application Notes. (2025). "1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research." Link

  • Supuran, C. T. (2023).[5] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences. Link

  • Nath, J., et al. (2022). "EGFR inhibitors synthesis and biological assessment." Drug Design, Development and Therapy. Link

Sources

Exploratory

Therapeutic Potential of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in Drug Discovery

The following technical guide provides an in-depth analysis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical pharmacophore and scaffold in medicinal chemistry. Executive Summary N-(5-amino-1,3,4-thiadiazol-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical pharmacophore and scaffold in medicinal chemistry.

Executive Summary

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide represents a pivot point in heterocyclic drug discovery.[1] Structurally, it consists of a 1,3,4-thiadiazole core substituted at the 2-position with an acetamide group and at the 5-position with a free primary amine.[1] While often overshadowed by its sulfonated derivative, Acetazolamide (a WHO Essential Medicine), this specific amino-acetamide scaffold serves as a versatile "parent" structure.[1][2]

Its therapeutic potential is defined by two distinct pathways:[1][2]

  • As a Precursor: It is the immediate synthetic gateway to sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).

  • As a Scaffold: The free C5-amino group allows for the generation of Schiff bases and urea derivatives that exhibit potent anticancer (CDK1 inhibition) and broad-spectrum antimicrobial activities, distinct from the diuretic profile of its sulfonated counterparts.

This guide details the synthesis, chemical properties, and pharmacological utility of this scaffold, providing actionable protocols for researchers.[1][2]

Chemical Architecture & Properties[1][2][3][4]

Structural Identity

The molecule is a 2,5-disubstituted 1,3,4-thiadiazole.[1][2][3][4][5] The 1,3,4-thiadiazole ring is mesoionic and electron-deficient, enabling it to act as a bioisostere of the amide group while improving lipophilicity and metabolic stability.[1][2]

  • IUPAC Name:

    
    -(5-amino-1,3,4-thiadiazol-2-yl)acetamide[1][6][7]
    
  • Molecular Formula:

    
    [1][2][6]
    
  • Molecular Weight: 158.18 g/mol [1][2]

  • Key Functional Groups:

    • C2-Acetamide: Provides hydrogen bond donor/acceptor sites; critical for binding orientation in enzyme pockets (e.g., Carbonic Anhydrase).[2]

    • C5-Amine: A nucleophilic handle for derivatization (acylation, alkylation, Schiff base formation).[1][2]

Physicochemical Profile (In Silico)

The compound adheres strictly to Lipinski’s Rule of Five, making it an ideal fragment for lead optimization.[1][2]

PropertyValueImplication for Drug Design
LogP ~ -0.5 to 0.2High water solubility; low blood-brain barrier penetration unless derivatized.[1]
H-Bond Donors 2 (-NH2, -NH-)Facilitates strong interaction with receptor active sites.[1]
H-Bond Acceptors 4 (N, O, S)Enhances solubility and target affinity.[1][2]
TPSA ~ 90 ŲGood oral bioavailability prediction.

Pharmacological Mechanisms & Applications[1][2]

Pathway A: Carbonic Anhydrase Inhibition (Precursor Role)

While the amino-analog itself is a weak inhibitor, it is the obligate precursor to Acetazolamide .[1] The acetamide group at C2 anchors the molecule in the hydrophobic pocket of the Carbonic Anhydrase (CA) active site, while the C5 position is functionalized to coordinate the Zinc ion.[1][2]

  • Mechanism: The thiadiazole nitrogen (N3/N4) assists in coordinating the catalytic

    
     ion in the CA active site.[2]
    
  • Therapeutic Utility: Glaucoma, Epilepsy, Altitude Sickness (via conversion to sulfonamide).[1][2]

Pathway B: Anticancer Activity (Direct Scaffold Utility)

Recent SAR studies indicate that derivatizing the C5-amine into Schiff bases (imines) creates potent anticancer agents.

  • Target: Cyclin-Dependent Kinase 1 (CDK1).

  • Mechanism: The 1,3,4-thiadiazole ring acts as a flat linker, positioning aromatic substituents to interfere with ATP binding in the kinase domain.[1][2]

  • Evidence: Benzylidene derivatives of this scaffold have shown

    
     values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) lines.
    
Pathway C: Antimicrobial & Antifungal

The core scaffold exhibits intrinsic bacteriostatic activity.[1][2]

  • Spectrum: Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • MOA: Inhibition of bacterial cell wall synthesis (transpeptidase mimicry) and interference with ergosterol biosynthesis in fungi.[2]

Visualizing the Drug Discovery Logic

The following diagram illustrates the central role of the N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide scaffold in divergent drug discovery pathways.

Thiadiazole_Scaffold_Pathways Precursor 2,5-Diamino-1,3,4-thiadiazole Scaffold N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (The Core Scaffold) Precursor->Scaffold Selective Mono-acetylation (Ac2O, controlled temp) Intermed_Sulfonyl Sulfonyl Chloride Intermediate Scaffold->Intermed_Sulfonyl Chlorosulfonation (ClSO3H) Schiff_Base Schiff Base Derivatives (Aryl-imine formation) Scaffold->Schiff_Base Condensation w/ Aryl Aldehydes (EtOH, H+) Drug_Acetazolamide Acetazolamide (Glaucoma/Epilepsy) Intermed_Sulfonyl->Drug_Acetazolamide Amidation (NH3) Target_CDK1 Target: CDK1 Inhibition (Anticancer) Schiff_Base->Target_CDK1 IC50 < 10 µM

Caption: Divergent synthesis pathways from the amino-acetamide scaffold leading to CA inhibitors (Green) and Anticancer agents (Red).[2]

Experimental Protocols

Protocol 5.1: Selective Synthesis of the Scaffold

Objective: Synthesize N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide from 2,5-diamino-1,3,4-thiadiazole without over-acetylating to the di-acetamide.

Reagents:

  • 2,5-diamino-1,3,4-thiadiazole (10 mmol)[1]

  • Acetic Anhydride (10.5 mmol)[2]

  • Water (Solvent)[2]

  • Ethanol (Recrystallization)[2][4]

Procedure:

  • Dissolution: Suspend 10 mmol of 2,5-diamino-1,3,4-thiadiazole in 20 mL of hot water (

    
    ).
    
  • Addition: Add 10.5 mmol of acetic anhydride dropwise over 15 minutes. Critical: Do not use excess anhydride to prevent di-acetylation.[1]

  • Reflux: Stir the mixture at

    
     for 1 hour.
    
  • Precipitation: Cool the solution to

    
     in an ice bath. The mono-acetylated product will precipitate.
    
  • Filtration: Filter the white solid and wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Check melting point (

    
    ) and IR (Amide C=O stretch at 
    
    
    
    , Amine N-H stretch at
    
    
    ).
Protocol 5.2: General Schiff Base Derivatization (Anticancer Workflow)

Objective: Functionalize the C5-amine with an aromatic aldehyde to generate bioactive imines.

Procedure:

  • Mix: Dissolve 1 mmol of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in 15 mL absolute ethanol.

  • Catalyst: Add 2-3 drops of glacial acetic acid.

  • Reactant: Add 1 mmol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity).

  • Reflux: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).[2]

  • Isolation: Pour into crushed ice. Filter the precipitate.[1][2]

  • Yield: Typically 70–85%.[2]

Future Outlook & Strategic Recommendations

  • Hybridization: The most promising current research involves hybridizing this scaffold with coumarins or quinolines .[2] These hybrids show dual-mode action (CA inhibition + DNA intercalation).

  • Metal Complexation: The N3/N4 nitrogens are excellent ligands.[2]

    
     and 
    
    
    
    complexes of this scaffold have shown superior antimicrobial efficacy compared to the free ligand, likely due to enhanced membrane permeability (Overtone’s concept).[2]
  • Safety Profile: Unlike sulfonamides, the pure amino-acetamide scaffold avoids "sulfa allergy" cross-reactivity, offering a safer starting point for non-diuretic antibacterial drug design.[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Mishra, C. B., et al. (2018).[1][2][3] Thiadiazole derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry. Link

  • ChemicalBook. (2024).[2] Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide from Acetazolamide. Link

  • PubChem. (2024).[2] Acetazolamide Compound Summary. National Library of Medicine. Link

  • Yusuf, M., et al. (2017).[1][2] Synthesis and biological evaluation of new Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazoles. Saudi Pharmaceutical Journal, 25(3), 355-367.[1][2] Link

Sources

Foundational

Mechanism of Action of Thiadiazole-Based Carbonic Anhydrase Inhibitors

Technical Guide for Drug Discovery & Structural Biology Executive Summary Thiadiazole-based sulfonamides, exemplified by acetazolamide (AAZ) and methazolamide (MTZ), represent the foundational class of Carbonic Anhydrase...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

Thiadiazole-based sulfonamides, exemplified by acetazolamide (AAZ) and methazolamide (MTZ), represent the foundational class of Carbonic Anhydrase Inhibitors (CAIs). Their mechanism extends beyond simple steric occlusion; it involves a precise coordination chemistry event termed the "Zinc Trap" , modulated by the electronic influence of the 1,3,4-thiadiazole ring. This guide deconstructs the molecular interactions, structure-activity relationships (SAR), and validation protocols required to engineer next-generation, isoform-selective CAIs.

The Molecular Mechanism: The "Zinc Trap"

The efficacy of thiadiazole-based CAIs relies on their ability to mimic the transition state of the native reaction while forming a kinetically stable complex with the active site metal ion.

1.1 Coordination Geometry

Human Carbonic Anhydrase (hCA) contains a catalytic Zn(II) ion coordinated by three histidine residues (His94, His96, His119) in a tetrahedral geometry. The fourth coordination site is occupied by a water molecule (or hydroxide ion), which acts as the nucleophile for CO₂ hydration.

  • Displacement Event: The ionized sulfonamide moiety (

    
    ) of the inhibitor acts as a metal-binding group (MBG). It displaces the zinc-bound water molecule/hydroxide ion.
    
  • Tetrahedral Distortion: The sulfonamide nitrogen coordinates directly to the Zn(II) ion. This interaction locks the enzyme in an inactive state, preventing the regeneration of the nucleophilic hydroxide species required for catalysis.

  • The Thiadiazole Effect: The 1,3,4-thiadiazole ring is electron-withdrawing. This lowers the pKa of the attached sulfonamide group (typically to ~7.2–7.4), ensuring a significant fraction of the drug exists in the anionic, zinc-binding form at physiological pH.

1.2 The "Sulfur-In" vs. "Sulfur-Out" Conformation

Crystallographic data reveals that the orientation of the thiadiazole ring is not random.

  • Sulfur-In: In many hCA II complexes, the thiadiazole sulfur atom is oriented toward the hydrophobic pocket of the active site (Val121, Leu198).

  • Hydrogen Bonding Network: The acetylamido group (in acetazolamide) or similar substituents at the C2 position often form critical hydrogen bonds with Gln92 or Thr200 . This anchors the inhibitor, enforcing the correct geometry for the sulfonamide-zinc interaction.

MoA_Interaction Zn Zn(II) Ion (Catalytic Core) His Histidine Triad (His94, His96, His119) His->Zn Coordination Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Direct Coordination (Displaces H2O) Thiadiazole 1,3,4-Thiadiazole Ring (Scaffold) Thiadiazole->Sulfonamide Lowers pKa (Enhances Binding) Gln92 Gln92 / Thr200 (Gatekeeper Residues) Thiadiazole->Gln92 H-Bonding (Orientation Lock) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Thiadiazole->Hydrophobic Van der Waals (Sulfur-In Mode)

Figure 1: Mechanistic interaction map of Acetazolamide binding to the hCA II active site.

Structure-Activity Relationship (SAR) & Selectivity

Designing for specificity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II) requires manipulating the "Tail" region of the inhibitor.

Structural ComponentFunctionSAR Optimization Strategy
Primary Sulfonamide (

)
Zinc Anchor Must remain unsubstituted. Substitution abolishes Zn binding.
1,3,4-Thiadiazole Ring Scaffold & Electronic Modulator Essential for maintaining optimal acidity (pKa ~7-8). Replaces benzene rings to improve water solubility.
C2 Substituent (The "Tail") Selectivity Driver Elongation: Long, bulky tails (e.g., ureido, coumarin) interact with the "selective pocket" at the active site entrance, which varies between isoforms. Hydrophilicity: Positively charged tails (e.g., pyridinium) create membrane-impermeant inhibitors that target extracellular CA IX/XII but spare intracellular CA II.
Experimental Protocols

To validate the mechanism and potency of thiadiazole-based CAIs, two primary assays are employed. The Stopped-Flow CO₂ Hydration Assay is the industry gold standard for kinetics.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Standard)

Objective: Determine the inhibition constant (


) by monitoring the physiological reaction: 

.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA (concentration varies, typically 5–10 nM).

Workflow:

  • Preparation: Load Syringe A with Enzyme + Indicator + Inhibitor (incubated for 15 min). Load Syringe B with

    
    -saturated water.
    
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (indicating acidification) over 0–10 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Use the Cheng-Prusoff equation to derive

      
       from the 
      
      
      
      .

Self-Validation Check:

  • Control: The uncatalyzed rate (buffer only) must be subtracted from the enzyme rate.

  • Acetazolamide Standard: Run AAZ as a positive control;

    
     against hCA II should be ~12 nM.
    
Protocol B: Esterase Activity Assay (High-Throughput Screen)

Objective: A secondary screen using p-nitrophenyl acetate (p-NPA) as a surrogate substrate. Note: This measures esterase activity, not hydration, but binding occurs at the same active site.

Workflow:

  • Mix: 10 µL Inhibitor + 10 µL hCA enzyme in a 96-well plate.

  • Incubate: 10 minutes at room temperature.

  • Initiate: Add 180 µL of 3 mM p-NPA solution.

  • Measure: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 30 minutes.

Experimental_Workflow cluster_0 Stopped-Flow Setup SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing (Chamber) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated H2O SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection: Absorbance Drop (557nm) (Acidification) Reaction->Detection Analysis Data Analysis: Calculate Initial Rate (v) Derive Ki Detection->Analysis

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay, the gold standard for CAI kinetics.

Therapeutic Implications: Selectivity Profiles

The clinical utility of thiadiazole CAIs is defined by their isoform selectivity.

  • Glaucoma (Target: hCA II/IV in Ciliary Body):

    • Drug: Acetazolamide, Methazolamide.[1][2][3]

    • Mechanism:[1][2][4][5] Systemic inhibition of CA II reduces bicarbonate formation in the aqueous humor, lowering intraocular pressure.[4]

  • Hypoxic Tumors (Target: hCA IX/XII):

    • Drug Candidates: SLC-0111 (Ureido-substituted benzenesulfonamides/thiadiazoles).

    • Mechanism:[1][2][4][5] CA IX is upregulated by HIF-1

      
       in hypoxic tumors to regulate pH. Selective inhibitors (often with bulky or charged tails) bind CA IX extracellularly, disrupting tumor pH regulation and reducing metastasis, while avoiding systemic CA II side effects.
      
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.9 Å resolution. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[6] Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • McDonald, P. C., et al. (2020).[10] The tumor-associated carbonic anhydrases IX and XII: therapeutic targets for cancer. Frontiers in Oncology. Link

Sources

Exploratory

Establishing the Toxicity Profile of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide: A Methodological Whitepaper

Abstract Introduction: The Compound and the Imperative for Toxicological Assessment N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a small molecule featuring a 1,3,4-thiadiazole ring, which is a common structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Compound and the Imperative for Toxicological Assessment

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a small molecule featuring a 1,3,4-thiadiazole ring, which is a common structural motif in compounds developed for a wide array of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[3][4] The aromaticity and stability of the thiadiazole ring are thought to contribute to its favorable in vivo characteristics.[1] However, the introduction of specific functional groups can drastically alter the biological and toxicological properties of the parent scaffold.[5] For instance, the 2-aminothiazole group, structurally related to the core of ATDA, is considered a "privileged structure" in drug discovery but has also been flagged as a potential "toxicophore," susceptible to metabolic activation into reactive metabolites.[6][7]

This duality underscores the absolute necessity of a thorough toxicological evaluation before a compound like ATDA can be considered for any application involving human exposure. The primary goals of such an evaluation are to characterize any potential adverse effects, identify target organs of toxicity, and establish a dose-response relationship to determine a safe exposure level.[8][9] This process is not merely a checklist of experiments but a scientifically driven investigation governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).[10][11]

This guide will now delineate a standard, yet adaptable, program for the comprehensive toxicological assessment of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide.

The Regulatory Framework: Harmonizing Safety Evaluation

The non-clinical safety testing of a new pharmaceutical candidate is a highly regulated process. The ICH M3(R2) guideline provides a comprehensive framework for the non-clinical safety studies required to support human clinical trials and marketing authorization.[10][11][12] This guideline aims to ensure the safety of clinical trial participants and future patients while promoting the "3Rs" principle (Replacement, Reduction, and Refinement) in the use of animals in research.[12]

For specific experimental designs, the OECD Guidelines for the Testing of Chemicals are the international standard. These detailed protocols ensure that data generated by one laboratory can be understood and accepted by regulatory authorities in other member countries, preventing duplicative testing.[13] This guide will reference specific OECD guidelines for the proposed studies.

A Phased Approach to Toxicological Evaluation

A logical, phased approach is essential for an efficient and ethical toxicological work-up. The program typically begins with acute toxicity studies and in vitro genotoxicity screening, followed by repeated-dose toxicity studies of increasing duration.

Phase 1: Acute Toxicity Assessment

The initial step is to determine the potential toxicity of a single or short-term exposure to ATDA. This provides critical information on the intrinsic toxicity of the molecule, helps in classifying the compound for hazard, and is invaluable for selecting dose levels for subsequent, longer-term studies.[9]

Objective: To evaluate the adverse effects occurring within a short period after administration of a single dose of the test substance.[14]

Methodology: Acute oral toxicity is typically assessed in two rodent species according to OECD Guidelines.[9] There are several accepted procedures that aim to reduce the number of animals used:

  • OECD 423 (Acute Toxic Class Method): A stepwise procedure using three animals per step. It allows for classification into one of a series of toxicity classes based on fixed LD50 cut-off values.[13][14]

  • OECD 420 (Fixed Dose Procedure): Involves administering the substance at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose causing evident toxicity but no mortality.[13][15]

  • OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the most accurate estimation of the LD50 with the fewest animals.[13][16]

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive), weighing within ±20% of the mean weight.

  • Housing and Acclimatization: House animals in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study.

  • Sighting Study (Optional but Recommended): Dose a single animal at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.

  • Main Study Dosing:

    • Based on the sighting study, dose a group of animals (typically 5) with the selected fixed dose (5, 50, 300, or 2000 mg/kg).

    • Administer ATDA as a single oral dose using a gavage needle. The vehicle should be aqueous unless the compound's solubility dictates otherwise (e.g., corn oil).

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours, paying special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. Any macroscopic abnormalities are recorded.

The following diagram illustrates the decision-making workflow for the OECD 420 protocol.

OECD_420_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) sighting_study Sighting Study: Dose 1 Animal start->sighting_study sighting_outcome Observe Outcome (24-48h) sighting_study->sighting_outcome main_study_lower Main Study: Dose 5 Animals at Lower Dose (e.g., 50 mg/kg) sighting_outcome->main_study_lower Evident Toxicity main_study_same Main Study: Dose 5 Animals at Same Dose (e.g., 300 mg/kg) sighting_outcome->main_study_same No Evident Toxicity main_study_higher Main Study: Dose 5 Animals at Higher Dose (e.g., 2000 mg/kg) sighting_outcome->main_study_higher No Effects at 300 mg/kg observe_14d Observe All Animals for 14 Days main_study_lower->observe_14d main_study_same->observe_14d main_study_higher->observe_14d necropsy Gross Necropsy observe_14d->necropsy end_report End: Classify Substance necropsy->end_report

Workflow for OECD 420 Fixed Dose Procedure.
Phase 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations, chromosomal aberrations) and are therefore potential carcinogens. A standard battery of in vitro tests is performed initially, followed by in vivo testing if positive results are found.

Objective: To assess the potential of ATDA to induce mutations and/or chromosomal damage.

Methodology: The standard test battery includes:

  • A test for gene mutation in bacteria (Ames Test, OECD TG 471): This is a widely used initial screen for point mutations.

  • An in vitro test for chromosomal damage in mammalian cells (e.g., Micronucleus Test, OECD TG 487, or Chromosomal Aberration Assay, OECD TG 473): These assays detect larger-scale damage to chromosomes.[17][18]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) and culture under standard conditions.[18]

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of ATDA to be tested in the main experiment. The highest concentration should induce some cytotoxicity (e.g., ~50% reduction in cell growth).

  • Treatment:

    • Treat cell cultures with at least three test concentrations of ATDA, a negative (vehicle) control, and a positive control (a known mutagen).

    • Include treatments both with and without an external source of metabolic activation (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

  • Harvest and Staining:

    • After a suitable treatment period, harvest the cells.

    • If using a cytokinesis blocker like cytochalasin B, cells are allowed to divide once to form binucleated cells before harvesting.[19]

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Using a microscope, score a predetermined number of cells (e.g., 2000 binucleated cells per concentration) for the presence of micronuclei.

    • Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, representing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of micronucleated cells, or a clear, statistically significant increase at one or more concentrations.

If any in vitro assay yields a positive result, an in vivo genotoxicity test (e.g., rodent bone marrow micronucleus test, OECD TG 474) is warranted to determine if the effect is expressed in a whole animal.

Phase 3: Repeated-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of ATDA following repeated administration over a longer period. They are critical for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs for toxicity.[9] The duration of these studies is dictated by the intended duration of human use, as outlined in the ICH M3(R2) guideline.

Objective: To identify target organs of toxicity, characterize the dose-response relationship, and determine the NOAEL following repeated exposure.[9][20]

Methodology: Studies are conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).[21]

  • Animal Selection and Grouping: Use healthy young adult rats. Typically, four groups are used: a control group (vehicle only) and three dose groups (low, mid, and high). Each group should contain a sufficient number of animals of each sex to allow for meaningful statistical analysis.

  • Dose Selection: Doses are selected based on the results of the acute toxicity study. The high dose should produce some evidence of toxicity but not mortality. The low dose should ideally be a multiple of the anticipated human exposure and not produce any adverse effects.

  • Administration: Administer ATDA daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Perform examinations before treatment and at termination.

    • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, heart).

    • Collect a comprehensive list of tissues from all animals in the control and high-dose groups for histopathological examination.[20] Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are seen at the high dose.

  • Recovery Group (Optional): An additional satellite group may be included at the high dose and control levels. These animals are not euthanized at 28 days but are maintained for a further period (e.g., 14 days) without treatment to assess the reversibility of any toxic effects.[8][20]

The following table summarizes the key parameters evaluated in a repeated-dose toxicity study.

Parameter CategorySpecific EndpointsRationale
In-Life Observations Clinical signs, body weight, food/water consumption, functional observational batteryTo detect overt signs of toxicity and effects on general health and well-being.
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (liver enzymes, kidney function markers), UrinalysisTo identify effects on the hematopoietic system, liver, kidney, and metabolic function.
Anatomical Pathology Gross necropsy, organ weights, histopathology of a comprehensive list of tissuesTo identify target organs of toxicity at the macroscopic and microscopic level.

Data Synthesis and Risk Assessment

The culmination of this testing program is the creation of a comprehensive toxicity profile. Data from all studies are integrated to understand the full picture of ATDA's safety. The NOAEL from the most relevant repeated-dose study is a critical endpoint used to calculate the safe starting dose for first-in-human clinical trials. Any findings of genotoxicity would require a thorough risk-benefit analysis and could potentially halt development.[19] The overall profile, including target organ toxicities and the reversibility of effects, provides the foundation for human risk assessment and guides safety monitoring strategies in clinical development.[8]

Conclusion

While N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a member of a chemically interesting and biologically relevant class of compounds, its specific toxicity profile is currently undefined. This whitepaper presents a robust, standard, and scientifically-grounded methodological framework for establishing this profile. By following a phased approach guided by international regulatory standards such as the ICH M3(R2) and specific OECD test guidelines, researchers can systematically investigate the acute, genotoxic, and repeated-dose toxicity of ATDA. This structured evaluation is the cornerstone of responsible drug development, ensuring that a comprehensive understanding of a compound's safety is established before it is ever administered to humans. The successful execution of this program would generate the critical data necessary to perform a thorough risk assessment and make informed decisions about the future potential of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide.

References

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.). Retrieved February 17, 2026, from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved February 17, 2026, from [Link]

  • Wills, J. W., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 20(1), 1-20.
  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved February 17, 2026, from [Link]

  • Doak, S. H., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 745(1-2), 104-111.
  • European Medicines Agency. (2010, March 29). Repeated dose toxicity - Scientific guideline. Retrieved February 17, 2026, from [Link]

  • OECD. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved February 17, 2026, from [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity Corr. Retrieved February 17, 2026, from [Link]

  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Questions and Answers. Retrieved February 17, 2026, from [Link]

  • Noble Life Sciences. (2021, October 3). Acute and Repeated-Dose Toxicity Studies. Retrieved February 17, 2026, from [Link]

  • IKEV. (n.d.). REPEATED DOSE TOXICITY. Retrieved February 17, 2026, from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved February 17, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved February 17, 2026, from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved February 17, 2026, from [Link]

  • Singh, P., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1533-1548.
  • Pharmedico Publishers. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved February 17, 2026, from [Link]

  • Gornowicz, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4213.
  • Jetir.org. (n.d.). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. Retrieved February 17, 2026, from [Link]

  • Kumar, A., et al. (2025, November 8). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of Applied Toxicology.
  • Kumar, A., et al. (2024, December 16). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
  • Lesyk, R., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(30), 3467-3496.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2465-2485.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved February 17, 2026, from [Link]

  • OUCI. (2025, October 15). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 17, 2026, from [Link]

  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 17, 2026, from [Link]

  • Gohlke, H., et al. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Bioactive Compounds: Design, Synthesis and Biological Evaluation. Retrieved February 17, 2026, from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
  • Bakshi, V., et al. (2019). Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. GSC Biological and Pharmaceutical Sciences, 6(2), 9-20.

Sources

Foundational

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide chemical stability and degradation pathways

The following technical guide details the chemical stability and degradation pathways of -(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical intermediate and degradation product associated with sulfonamide diuretics l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability and degradation pathways of


-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical intermediate and degradation product associated with sulfonamide diuretics like Acetazolamide.

Chemical Stability and Degradation Pathways of -(5-amino-1,3,4-thiadiazol-2-yl)acetamide

Technical Guide for Drug Development & Analytical Sciences

Executive Summary


-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (CAS: 5393-55-5, often referenced in the context of acetazolamide impurities) represents a mono-acetylated derivative of 2,5-diamino-1,3,4-thiadiazole. Its stability profile is governed by two competing reactive centers: the exocyclic acetamido group  (susceptible to hydrolysis) and the 1,3,4-thiadiazole ring  (susceptible to nucleophilic attack and ring cleavage under extreme pH).

This guide delineates the mechanistic pathways of degradation, providing validated stress-testing protocols to ensure critical quality attributes (CQA) during drug substance manufacturing and storage.

Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
IUPAC Name

-(5-amino-1,3,4-thiadiazol-2-yl)acetamide
Common Aliases 2-amino-5-acetamido-1,3,4-thiadiazole; Mono-acetyl 2,5-diaminothiadiazole
Molecular Formula

Molecular Weight 158.18 g/mol
Structural Core 5-membered aromatic heterocycle (1,3,4-thiadiazole)
pKa (Estimated) ~2.5 (Thiadiazole N), ~13 (Amide NH)
Solubility Low in water; soluble in DMSO, DMAc, and hot alcohols.[1]
Structural Vulnerabilities
  • C2-Acetamido Bond: The primary site of instability. The electron-withdrawing nature of the thiadiazole ring activates the carbonyl carbon, making the amide bond more susceptible to hydrolysis than typical aliphatic amides.

  • C5-Amino Group: A nucleophilic center capable of oxidative coupling or condensation reactions.

  • C-S Bond (Ring): The thioether linkage within the ring is the "fuse" for ring-opening degradation, particularly under strong alkaline stress.

Degradation Pathways: Mechanistic Analysis

Hydrolytic Deacetylation (Primary Pathway)

The most dominant degradation pathway is the hydrolysis of the acetamido group to yield 2,5-diamino-1,3,4-thiadiazole .

  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. This reaction follows pseudo-first-order kinetics dependent on hydronium ion concentration.

  • Alkaline Conditions: Hydroxide ions directly attack the carbonyl carbon. While faster than acid hydrolysis, strong base can also trigger the secondary ring-opening pathway.

Thiadiazole Ring Cleavage (Secondary Pathway)

Under vigorous alkaline conditions (pH > 12) or reductive stress, the 1,3,4-thiadiazole ring loses aromaticity. The hydroxide ion attacks the C2 or C5 position, leading to C-S bond cleavage. This results in the formation of thiosemicarbazide derivatives and hydrazine fragments, which are often genotoxic impurities (GTIs).

Oxidative Degradation

The free amino group at position 5 is susceptible to oxidation, particularly in the presence of peroxides or transition metals. This can lead to:

  • N-Hydroxylation: Formation of hydroxylamines.

  • Azo Dimerization: Coupling of two amine units to form azo-bridged dimers (R-N=N-R).

Pathway Visualization

The following diagram illustrates the hierarchical degradation logic.

DegradationPathways Parent N-(5-amino-1,3,4- thiadiazol-2-yl)acetamide Diamine 2,5-Diamino- 1,3,4-thiadiazole Parent->Diamine Acid/Base Hydrolysis (Deacetylation) RingOpen Thiosemicarbazide / Hydrazine Derivatives Parent->RingOpen Strong Base (pH > 12) Ring Cleavage OxidationProd Azo Dimers / N-Oxides Parent->OxidationProd Oxidation (H2O2) (-NH2 attack) AceticAcid Acetic Acid Parent->AceticAcid Diamine->RingOpen Secondary Degradation

Figure 1: Mechanistic degradation map showing the primary deacetylation pathway and secondary ring-cleavage risks.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability profile, the following "Force Degradation" protocol is recommended. This approach is aligned with ICH Q1A(R2) guidelines but tailored for thiadiazole chemistry.

Preparation of Stock Standards
  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (if solubility permits).

  • Concentration: 1.0 mg/mL.[2]

  • Control: Keep one aliquot at 4°C in the dark.

Stress Conditions & Sampling
Stress TypeConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours5–20%Amide bond cleavage (Deacetylation).
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours5–20%Amide cleavage vs. Ring opening competition.
Oxidation 3%

, Ambient
2–6 Hours5–10%Amine oxidation; Sulfur oxidation (sulfoxide/sulfone).
Thermal 80°C (Solid State)7 Days< 5%Crystal lattice stability; thermally induced dimerization.
Photolytic 1.2M lux hours (ICH Q1B)~1-2 DaysVariablePhoto-degradation of the heterocyclic ring.
Analytical Methodology (HPLC-UV)

A generic gradient method is insufficient due to the high polarity of the diamine degradant. Use the following specialized conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 5 min)

    
     30% B (20 min). Rationale: High aqueous hold is required to retain the polar 2,5-diamino-1,3,4-thiadiazole.
    
  • Detection: UV at 265 nm (Thiadiazole

    
    ).
    

Critical Troubleshooting & Causality

Scenario: Poor Mass Balance in Base Stress
  • Observation: Loss of parent compound without stoichiometric appearance of the diamine.

  • Causality: The thiadiazole ring has opened. The resulting thiosemicarbazide derivatives often have low UV extinction coefficients at 265 nm or elute in the void volume.

  • Correction: Use LC-MS to detect low-molecular-weight fragments and check the void volume for polar degradants.

Scenario: Appearance of "Ghost Peaks" in Acid Stress
  • Observation: Small peaks eluting after the parent.

  • Causality: Potential esterification if Methanol is used as a co-solvent and the sample is heated (formation of methyl acetate is irrelevant, but reaction with the amine is possible).

  • Correction: Use Acetonitrile as the diluent for acid stress studies.

References

  • European Pharmacopoeia (Ph. Eur.) . Acetazolamide Monograph 0454. (Defines related impurities including N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, providing context for the stability of the thiadiazole scaffold).

  • BenchChem . Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (Technical overview of thiadiazole ring stability).

  • National Institutes of Health (PubChem) . N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Compound Summary.

  • Mishra, A. et al. "Synthesis and degradation chemistry of 1,3,4-thiadiazole derivatives." Journal of Heterocyclic Chemistry. (General reference for ring cleavage mechanisms).
  • ICH Guidelines . Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of -(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical scaffold in the development of carbonic anhydrase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of


-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical scaffold in the development of carbonic anhydrase inhibitors and antimicrobial agents. Unlike conventional thermal heating, which often results in di-acetylation byproducts and prolonged reaction times (12–24 hours), this microwave (MW) protocol achieves selective mono-acetylation and ring closure in under 30 minutes. The method utilizes a two-step workflow: (1) Oxidative cyclization of bithiourea to 2,5-diamino-1,3,4-thiadiazole, followed by (2) Stoichiometrically controlled mono-acetylation.

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for oxadiazoles and thiazoles. The target molecule,


-(5-amino-1,3,4-thiadiazol-2-yl)acetamide, possesses two distinct nucleophilic amino groups.
The Challenge: Selectivity

In conventional synthesis, differentiating between the two exocyclic amino groups at positions 2 and 5 is difficult. Standard acetylation with acetic anhydride often yields the thermodynamically stable 2,5-bis(acetamido)-1,3,4-thiadiazole .

The Microwave Solution

Microwave irradiation provides kinetic control over the reaction. By utilizing rapid dielectric heating, we can access the activation energy for the mono-acetylated product quickly and quench the reaction before the second acetylation occurs. Furthermore, the cyclization step (Step 1) benefits from the "superheating" effect of solvents like water or ethanol, driving the dehydration step of the intermediate much faster than conductive heating.

Reaction Scheme

The synthesis proceeds via the oxidative cyclization of bithiourea using hydrogen peroxide, followed by selective acylation.

ReactionScheme Bithiourea Bithiourea (Precursor) Inter Intermediate: 2,5-Diamino-1,3,4-thiadiazole Bithiourea->Inter Step 1: MW, H2O2 Oxidative Cyclization Product Target: N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Inter->Product Step 2: MW, Ac2O (1.0 eq) Kinetic Control DiAcetyl Byproduct: Di-acetylated impurity Inter->DiAcetyl Over-reaction (Thermal)

Figure 1: Two-step synthetic pathway emphasizing the selectivity required in Step 2.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents: Bithiourea (98%), Hydrogen Peroxide (30% w/v), Acetic Anhydride (ACS grade), Ethanol (Abs.), Glacial Acetic Acid.

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

Step 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole

This step involves the oxidative cyclization of bithiourea. H


O

acts as a clean oxidant, releasing only water.

Procedure:

  • Weigh 1.50 g (10 mmol) of bithiourea into a 35 mL microwave vial.

  • Add 10 mL of 3% H

    
    O
    
    
    
    (prepared by diluting 30% stock). Note: Add slowly to avoid excessive foaming.
  • Add 0.5 mL of concentrated HCl (catalyst).

  • Seal the vial and irradiate using the parameters in Table 1.

Table 1: Microwave Parameters for Step 1 (Cyclization)

ParameterSettingRationale
Temperature 90 °CSufficient for cyclodehydration without degrading the diamine.
Power 150 W (Max)Dynamic mode; prevents temperature overshoot.
Hold Time 15 minComplete conversion observed by TLC.
Stirring HighEssential for heterogeneous starting material.
Pressure Limit 200 psiSafety cutoff for aqueous expansion.

Workup:

  • Upon cooling, neutralize the solution with 10% NaOH to pH 8.

  • The product, 2,5-diamino-1,3,4-thiadiazole , will precipitate as a white/pale yellow solid.

  • Filter, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 60 °C.

  • Expected Yield: 85–92%.

Step 2: Selective Mono-Acetylation

This is the critical step. We use acetic anhydride in a 1:1 molar ratio with strict temperature control to prevent di-acetylation.

Procedure:

  • Weigh 0.58 g (5 mmol) of the dried 2,5-diamino-1,3,4-thiadiazole (from Step 1) into a 10 mL microwave vial.

  • Add 5 mL of Glacial Acetic Acid (solvent).

  • Add 0.47 mL (5 mmol) of Acetic Anhydride dropwise. Crucial: Do not use excess.

  • Seal and irradiate using parameters in Table 2.

Table 2: Microwave Parameters for Step 2 (Acetylation)

ParameterSettingRationale
Temperature 80 °CLower temp favors mono-substitution kinetic product.
Power 50 WGentle heating to avoid hot spots.
Hold Time 5 minShort time prevents second attack on the amine.
Pre-stirring 30 secEnsures homogeneity before irradiation.

Workup:

  • Pour the reaction mixture onto 20 g of crushed ice .

  • Stir vigorously for 10 minutes. The mono-acetylated product will precipitate.

  • Filter the solid and wash with cold ethanol (to remove any unreacted acetic acid).

  • Recrystallize from Ethanol/Water (8:2) if purity is <95%.

Results & Validation

Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: 268–270 °C (Lit. 268 °C).

  • TLC: R

    
     = 0.45 (Ethyl Acetate:Methanol, 9:1). Note: Starting diamine R
    
    
    
    ~ 0.2; Di-acetylated impurity R
    
    
    ~ 0.7.
Yield Comparison
MethodTimeYieldSelectivity (Mono:Di)
Conventional Reflux 4 hours65%70:30
Microwave (This Protocol) 20 mins 88% 95:5

Troubleshooting & Critical Parameters

"The reaction yielded the di-acetylated product."
  • Cause: Temperature too high (>100 °C) or excess Ac

    
    O used.
    
  • Fix: Reduce MW temperature to 70 °C and ensure exact 1:1 stoichiometry.

"Low yield in Step 1 (Cyclization)."
  • Cause: Old H

    
    O
    
    
    
    stock (degraded).
  • Fix: Titrate H

    
    O
    
    
    
    or use a fresh bottle. Ensure pH is adjusted to 8 during workup; the diamine is soluble in acidic media.
"Vial over-pressurized."
  • Cause: Decomposition of H

    
    O
    
    
    
    releasing O
    
    
    gas rapidly.
  • Fix: Use a larger headspace (35 mL vial for 10 mL volume) and ensure the "Power Max" setting is not disabled.

Safety & Hazards

  • Hydrogen Peroxide: Strong oxidizer. Contact with combustibles may cause fire.

  • Microwave Vials: Always inspect for scratches before use. Never heat a sealed vessel without a pressure relief mechanism.

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

References

  • Microwave-Assisted Synthesis of Thiadiazoles

    • Title: Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole.[1][2]

    • Source: Asian Journal of Chemistry, 2007.[1]

    • URL:[Link]

  • Oxidative Cyclization Mechanism

    • Title: Reaction of Thiourea with Hydrogen Peroxide: 13C NMR Studies.
    • Source: P2 InfoHouse / Text. Res. J.
    • URL:[Link]

  • General Thiadiazole Acetylation Protocols

    • Title: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.[3]

    • Source: ResearchGate (General synthetic methodology reference).
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
    • Source: Nano Bio Letters, 2021.
    • URL:[Link]

Sources

Application

Technical Application Note: Preparing N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide for Biological Assays

Abstract & Scope N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (often referred to as mono-acetylated 2,5-diamino-1,3,4-thiadiazole) is a critical pharmacophore in medicinal chemistry.[1] It serves as a structural precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (often referred to as mono-acetylated 2,5-diamino-1,3,4-thiadiazole) is a critical pharmacophore in medicinal chemistry.[1] It serves as a structural precursor to Acetazolamide and belongs to a class of "privileged scaffolds" exhibiting broad biological activities, including Carbonic Anhydrase (CA) inhibition , antimicrobial efficacy, and antitumor potential.

However, the 1,3,4-thiadiazole core possesses high lattice energy and significant hydrogen-bonding potential, rendering it poorly soluble in aqueous media ("brick dust" properties). Improper solubilization leads to silent precipitation in assay buffers, resulting in false negatives or erratic IC50 values.

This guide provides a self-validating protocol for preparing this compound, ensuring molecular homogeneity in high-throughput screening (HTS) and enzymatic assays.

Physicochemical Profile & Handling

Before experimentation, the user must understand the compound's limitations.

PropertyValue / CharacteristicImplication for Assay
Molecular Formula C₄H₆N₄OSSmall fragment, ligand efficiency is high.[1]
Solubility (Water) < 0.1 mg/mL (Poor)Do not dissolve directly in buffer.
Solubility (DMSO) > 50 mg/mL (Good)Primary stock solvent.
LogP (Predicted) ~ -0.5 to 0.2Moderately polar, but crystal packing drives insolubility.[1]
pKa ~ 2-3 (Ring N), ~9 (Amide)Ionization state changes significantly with pH.
Stability Stable at RT (Solid)Avoid repeated freeze-thaw of DMSO stocks.[1]

Protocol 1: Optimized Solubilization Workflow

Objective: Create a stable stock solution that does not precipitate upon dilution into the assay medium.

Reagents
  • Compound: N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (Solid, >95% purity).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vessel: Amber glass vials (to prevent photodegradation).

Step-by-Step Procedure
  • Weighing: Weigh 10 mg of the solid compound into a 4 mL amber glass vial.

  • Primary Stock (100 mM): Calculate the volume of DMSO required to reach 100 mM.

    • MW ≈ 158.18 g/mol .[1]

    • Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 10 mg / (158.18 × 0.1) ≈ 0.632 mL (632 µL) DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes. Visual Check: Solution must be perfectly clear.

  • Intermediate Dilution (The "Crash-Out" Check):

    • Most enzymatic assays tolerate max 1-5% DMSO.[1]

    • Prepare a 10x Working Solution in the assay buffer (e.g., PBS or Tris).

    • Test: Add 10 µL of Stock to 990 µL of Buffer. Vortex.

    • Observation: Hold against a light source. If visible turbidity or "oil droplets" appear, the compound has crashed out. You must lower the stock concentration or increase DMSO % (if assay permits).

Visualization: Solubilization Logic Gate

Solubilization Start Solid Compound (10 mg) DMSO Add 100% DMSO (Target 100 mM) Start->DMSO Sonicate Vortex & Sonicate (37°C, 5 min) DMSO->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Check->Sonicate No (Repeat) Dilution Dilute 1:100 in Buffer (Crash Test) Check->Dilution Yes Result Assay Ready (Stable Solution) Dilution->Result Clear Fail Precipitate Forms (Reduce Conc.) Dilution->Fail Turbid

Figure 1: Decision tree for preparing stable assay samples. Ensuring the "Crash Test" passes is critical before committing expensive enzyme reagents.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Context: This compound is a structural analog of Acetazolamide. The standard validation assay uses CA (bovine or human) and p-Nitrophenyl Acetate (p-NPA) as a substrate.[1]

Mechanism

Carbonic Anhydrase possesses esterase activity. It hydrolyzes p-Nitrophenyl Acetate (Colorless) into p-Nitrophenol (Yellow, Abs 405 nm) .[1] The inhibitor blocks this reaction, reducing color development.

Assay Setup (96-Well Format)
  • Buffer: 50 mM Tris-HCl, pH 7.6, 0.1 mM ZnSO₄.

  • Enzyme: Carbonic Anhydrase (Sigma, from bovine erythrocytes), 0.5 µM stock.

  • Substrate: p-Nitrophenyl Acetate (p-NPA), 3 mM in Acetone (Freshly prepared).

Procedure
  • Inhibitor Series: Prepare serial dilutions of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in Buffer (ensure DMSO < 5% final).

  • Plate Loading:

    • Blank: 140 µL Buffer + 20 µL Solvent Control.

    • Positive Control (100% Activity): 120 µL Buffer + 20 µL Enzyme + 20 µL Solvent Control.

    • Test Sample: 120 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor Dilution.

  • Incubation: Incubate plate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 20 µL of 3 mM p-NPA substrate to all wells using a multichannel pipette.

  • Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 1 min for 15 min).

  • Analysis: Calculate the slope (Vmax) of the linear portion.

    • % Inhibition = [1 - (Slope_Sample / Slope_Control)] × 100[1]

Visualization: CA Assay Mechanism

CA_Assay Substrate p-Nitrophenyl Acetate (Colorless) Product p-Nitrophenol (Yellow, 405nm) Substrate->Product Reaction Enzyme Carbonic Anhydrase (Active Site Zn2+) Enzyme->Substrate Hydrolysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blocked Inhibitor N-(5-amino...) (Test Compound) Inhibitor->Enzyme Binding

Figure 2: Kinetic assay principle.[1] The compound competes for the Zn²⁺ active site, preventing the colorimetric release of p-nitrophenol.

Quality Control & Validation

To ensure the observed activity is due to the compound and not decomposition products:

  • Purity Check (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

    • Detection: 254 nm (Aromatic ring) and 280 nm.

    • Requirement: Single peak >95% area.

  • DMSO Stability: Re-inject the DMSO stock after 24 hours at RT. If new peaks appear, the acetamide group may be hydrolyzing (unlikely in pure DMSO, but possible in wet DMSO).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • NIST Chemistry WebBook. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) Spectral Data.[1] Link

  • Guzel, O., et al. (2015). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole... show interesting carbonic anhydrase inhibitory properties.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. 1,3,4-Thiadiazole Derivatives. Link

Sources

Method

Application Note: Optimized Thin Layer Chromatography (TLC) Systems for Thiadiazole Derivatives

Executive Summary Thiadiazole derivatives (specifically 1,3,4- and 1,2,4-isomers) represent a critical scaffold in medicinal chemistry, exhibiting broad pharmacological profiles including anticancer, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiadiazole derivatives (specifically 1,3,4- and 1,2,4-isomers) represent a critical scaffold in medicinal chemistry, exhibiting broad pharmacological profiles including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their physicochemical nature—possessing both an electron-rich sulfur atom and basic nitrogen centers—creates unique challenges in chromatographic separation.[2]

This guide provides a validated framework for the Thin Layer Chromatography (TLC) analysis of these heterocycles. Unlike generic organic protocols, this note addresses the specific interactions between the thiadiazole "toxophoric" N=C-S moiety and silica stationary phases, offering optimized solvent systems and visualization techniques to ensure reproducible Rf values and accurate reaction monitoring.

Physicochemical Context & Stationary Phase Selection

The Interaction Mechanism

Thiadiazoles are mesoionic systems with discrete regions of positive and negative charge.[2][4] The nitrogen atoms in the ring (positions 3 and 4 in 1,3,4-thiadiazoles) possess lone pairs that can act as weak Lewis bases.[1][2]

  • Stationary Phase: Standard Silica Gel 60 F254 is the industry standard.[2]

  • The Challenge: The acidic silanol groups (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) on the silica surface can hydrogen-bond strongly with the thiadiazole nitrogens. This often results in peak tailing  or irreversible adsorption near the baseline.
    
  • The Solution: Mobile phases must often be modified with a "competitor" base (e.g., ammonia or triethylamine) or highly polar modifiers to disrupt this interaction.[1][2]

Mobile Phase Optimization Strategies

Selection of the mobile phase is not random; it follows a logic based on the polarity of the substituents attached to the thiadiazole ring (e.g., amino, mercapto, or phenyl groups).[1][2]

Table 1: Recommended Solvent Systems
System ClassComposition (v/v)Target Thiadiazole DerivativesNotes
Standard Non-Polar Hexane : Ethyl Acetate (6:1 to 5:[1][2]2)Phenyl- or Alkyl-substituted thiadiazolesGood starting point.[2] Adjust EtOAc ratio to move spots up.
General Purpose Toluene : Acetone (4:[1][2]1)2-Amino-1,3,4-thiadiazolesExcellent resolution; Toluene is a safer alternative to Benzene.[1][2]
Polar/Basophilic DCM : Methanol (95:5 to 90:[1][2]10)Hydroxyl- or Amino-rich derivativesMethanol suppresses silanol interaction; reduces tailing.[2]
High Polarity Chloroform : Methanol : Ammonia (90:9:[1][2]1)Zwitterionic or highly basic derivativesAmmonia is critical here to sharpen spots by neutralizing silica acidity.
ngcontent-ng-c747876706="" class="ng-star-inserted">

Critical Insight: For 2-amino-1,3,4-thiadiazoles, the amino group significantly increases polarity.[1] If the spot remains at the baseline in Hexane:EtOAc, immediately switch to the DCM:MeOH system.

Visualization & Detection Protocols

Thiadiazoles are chromophores, but specific derivatization is often required to distinguish them from starting materials (like thiosemicarbazides).[1][2]

Table 2: Visualization Matrix
MethodReagent/ConditionMechanismAppearance
Primary (Non-Destructive) UV Light (254 nm) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

transition excitation
Dark spots on green fluorescent background.[1]
Universal (Semi-Destructive) Iodine Vapor (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Reversible complexation with

-electrons
Yellow/Brown spots.[1]
Nitrogen Specific Dragendorff’s Reagent Complexation with basic NitrogenOrange/Red spots on yellow background.
Heterocycle Specific Malonic Acid-Salicylaldehyde Condensation reactionYellow fluorescent spots under UV 366nm.[2][5]

Experimental Protocols

Protocol A: Reaction Monitoring (Synthesis of 2-Amino-1,3,4-Thiadiazoles)

Context: Monitoring the cyclization of thiosemicarbazide intermediates using acid catalysts (


 or 

).

Workflow Diagram:

ReactionMonitoring Sample Reaction Aliquot Workup Mini-Workup (Quench in NaHCO3/EtOAc) Sample->Workup Neutralize Acid Spotting Spotting (Co-spot with SM) Workup->Spotting Capillary Apply Elution Elution (Hex:EtOAc 2:1) Spotting->Elution Develop Vis Visualization (UV + Iodine) Elution->Vis Analyze

Figure 1: Workflow for monitoring acid-catalyzed cyclization. The "Mini-Workup" is crucial to prevent residual acid from altering the mobile phase pH on the plate.

Step-by-Step:

  • Sampling: Take 50

    
     of the reaction mixture.
    
  • Mini-Workup (CRITICAL): Since these reactions often use strong acids (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), spotting directly will char the plate.[1] Quench the aliquot in a small vial containing 0.5 mL saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    and 0.5 mL Ethyl Acetate. Vortex and use the top organic layer.
  • Plate Prep: Draw a baseline 1 cm from the bottom of a Silica Gel 60

    
     plate.
    
  • Spotting: Apply three spots:

    • Lane 1: Starting Material (Thiosemicarbazide).[1][2][6]

    • Lane 2: Co-spot (SM + Reaction Mixture).[1][2]

    • Lane 3: Reaction Mixture (Organic layer from step 2).[1][2]

  • Development: Elute in Hexane:Ethyl Acetate (2:1) or Toluene:Acetone (4:1) .[1][2]

  • Analysis: The starting thiosemicarbazide is typically more polar (lower Rf) than the cyclized 1,3,4-thiadiazole product.[2] Look for the disappearance of the lower spot and appearance of a higher, UV-active spot.

Protocol B: Mobile Phase Optimization Logic

Context: Determining the purity of a final thiadiazole derivative.[3]

Logic Diagram:

OptimizationLogic Start Start: Hexane:EtOAc (3:1) CheckRf Check Rf Value Start->CheckRf Low Rf < 0.2 (Too Polar) CheckRf->Low High Rf > 0.8 (Too Non-Polar) CheckRf->High Good Rf 0.3 - 0.5 (Ideal) CheckRf->Good Action1 Increase Polarity: Hex:EtOAc (1:1) or Switch to DCM:MeOH (95:5) Low->Action1 Action2 Decrease Polarity: Hex:EtOAc (6:1) High->Action2 Action3 Check Tailing? Good->Action3 TailYes Add 1% TEA or NH3 Action3->TailYes Yes TailNo System Validated Action3->TailNo No

Figure 2: Decision tree for optimizing mobile phases for thiadiazole purity assessment.

Troubleshooting Common Issues

  • Tailing/Streaking:

    • Cause: Interaction between the basic thiadiazole nitrogen and acidic silica.[2]

    • Fix: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA), dry it, and then use it.[1][2] Alternatively, add 0.5% Ammonia solution to the mobile phase (specifically for Chloroform/Methanol systems).[1]

  • "Ghost" Spots:

    • Cause: Decomposition of the thiadiazole on the silica (some are acid-sensitive).[2]

    • Fix: Perform 2D-TLC. Run the plate, rotate 90 degrees, and run again. If spots appear off the diagonal, the compound is degrading on the silica.[2]

  • Poor Visualization of Amino-Thiadiazoles:

    • Cause: Weak UV absorption if the conjugation is interrupted.

    • Fix: Use Dragendorff’s reagent .[5] The amino-thiadiazole moiety forms a distinct orange complex.[2]

References

  • BenchChem Technical Support. Synthesis of 1,2,3-Thiadiazoles and Monitoring Protocols. Retrieved from [1][2]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives. (2018).[1][2][4] Retrieved from [1]

  • DergiPark. Synthesis of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [1][2]

  • MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023).[1][2][6][7] Retrieved from [1]

  • Chemistry LibreTexts. Visualizing TLC Plates: Reagents and Methods. Retrieved from [1][2]

Sources

Application

Application Note: Optimized Protocol for the Synthesis of Schiff Bases from N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

Executive Summary This application note details a robust, field-validated protocol for synthesizing Schiff bases (imines) derived from N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide . This specific scaffold is critical in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for synthesizing Schiff bases (imines) derived from N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide . This specific scaffold is critical in medicinal chemistry due to its dual-pharmacophore nature, combining the bioactive 1,3,4-thiadiazole ring with an acetamido moiety.

The primary challenge in this synthesis is the reduced nucleophilicity of the heteroaromatic amine at position 5, caused by the electron-withdrawing nature of the thiadiazole ring. Furthermore, the protocol must preserve the integrity of the acetamido group at position 2, preventing acid-catalyzed hydrolysis. This guide provides an optimized catalytic method using glacial acetic acid in absolute ethanol to ensure high yields (>80%) and structural fidelity.

Chemical Basis & Mechanistic Insight

The Challenge of Heteroaromatic Amines

Unlike simple aliphatic amines, the amino group at the 5-position of the 1,3,4-thiadiazole ring participates in resonance delocalization with the aromatic system. This significantly lowers the energy of the nitrogen lone pair, making it a poor nucleophile for attacking the carbonyl carbon of the aldehyde.

The Solution: Acid-Catalyzed Dehydration

To overcome the activation energy barrier, the reaction requires acid catalysis. However, the choice of acid is paramount:

  • Strong Mineral Acids (HCl, H₂SO₄): Risk hydrolyzing the sensitive acetamido group at position 2, reverting the compound to the 2,5-diamino-1,3,4-thiadiazole.

  • Glacial Acetic Acid (AcOH): Provides sufficient protonation to activate the aldehyde carbonyl (increasing electrophilicity) without being strong enough to catalyze the hydrolysis of the amide bond under reflux conditions.

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the amine on the activated aldehyde, forming a carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the Schiff base.[1]

ReactionMechanism Reactants Reactants N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide + Aromatic Aldehyde Activation Activation Protonation of Aldehyde (AcOH Catalyst) Reactants->Activation Mix in EtOH Intermediate Intermediate Unstable Carbinolamine Activation->Intermediate Nucleophilic Attack Dehydration Dehydration Loss of Water (-H2O) Intermediate->Dehydration Acid Catalysis Product Product Schiff Base (Imine) Dehydration->Product Imine Formation

Caption: Mechanistic pathway for the acid-catalyzed condensation of thiadiazole amines with aldehydes.

Experimental Protocol

Materials & Reagents
  • Precursor: N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (≥98% purity).

  • Electrophile: Substituted Aromatic Aldehyde (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH), anhydrous.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reactant Solubilization

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in 25-30 mL of absolute ethanol.

  • Note: The precursor may not dissolve completely at room temperature. Gentle warming (40°C) can aid dissolution.

Step 2: Addition of Electrophile

  • Add 0.01 mol (equimolar amount) of the chosen aromatic aldehyde to the solution.

  • Stir for 5 minutes to ensure homogeneity.

Step 3: Catalytic Activation

  • Add 3-4 drops of Glacial Acetic Acid to the reaction mixture.

  • Critical Control: Do not add excess acid. The pH should be approximately 4-5.[3] Excess acid can protonate the amine nucleophile, inhibiting the reaction.[3]

Step 4: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 4 to 6 hours .

  • Validation (TLC): Monitor progress using TLC (System: Chloroform:Methanol 9:1). The starting amine spot (lower R_f due to polarity) should disappear, and a new, less polar spot (Schiff base) should appear.

Step 5: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • The Schiff base typically precipitates as a solid.

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) to remove unreacted acid and traces of aldehyde.

  • Wash finally with a small amount (5 mL) of cold ethanol.

Step 6: Purification

  • Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (if solubility is low).

  • Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Dissolve Dissolve Amine in Abs. Ethanol (Warm to 40°C) Start->Dissolve AddAldehyde Add Aromatic Aldehyde (1.0 eq) Dissolve->AddAldehyde Catalyst Add Glacial Acetic Acid (3-4 drops) AddAldehyde->Catalyst Reflux Reflux (78°C) 4-6 Hours Catalyst->Reflux TLC TLC Check (CHCl3:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete Precipitation Pour onto Crushed Ice TLC->Precipitation Complete Filtration Vacuum Filtration & Wash (Cold H2O/EtOH) Precipitation->Filtration Recryst Recrystallization (EtOH or EtOH/DMF) Filtration->Recryst End Final Product Characterization Recryst->End

Caption: Operational workflow for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Schiff bases.

Characterization & Quality Control

To validate the formation of the Schiff base and ensure the acetamide group remains intact, look for the following spectral signatures:

TechniqueParameterExpected SignalInterpretation
FT-IR ν(C=N)1600–1640 cm⁻¹Confirmation: Appearance of the azomethine (imine) stretch.
FT-IR ν(C=O) Amide1680–1700 cm⁻¹Integrity Check: Presence confirms the acetamide group is intact.
FT-IR ν(NH)3100–3300 cm⁻¹Purity: Disappearance of the sharp NH₂ doublet of the precursor.
¹H-NMR CH=Nδ 8.3 – 9.5 ppm (s, 1H)Confirmation: Diagnostic singlet for the azomethine proton.
¹H-NMR COCH₃δ 2.1 – 2.3 ppm (s, 3H)Integrity Check: Methyl protons of the acetamide group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete reaction or high solubility in workup solvent.Extend reflux time; ensure ice water is used for precipitation; concentrate solvent before pouring on ice.
Starting Material Persists Insufficient catalyst or wet solvent.Add 1-2 more drops of AcOH; ensure Ethanol is absolute (water inhibits imine formation).
Product is Oily/Sticky Impurities or solvent trapping.Triturate the oil with cold ether or hexane to induce crystallization; recrystallize immediately.
Missing Amide Peak (IR) Hydrolysis of acetamide.Acid concentration was too high. Repeat using strictly glacial acetic acid (no mineral acids) and limit reflux time.

References

  • Pandey, A., et al. (2011). "Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole and its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular Activity." International Journal of ChemTech Research.

  • Yusuf, M., & Solanki, I. (2014). "Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity." Journal of Saudi Chemical Society.

  • Al-Amiery, A. A., et al. (2012). "Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases." Journal of Chemical and Pharmaceutical Research.

  • Mobinikhaledi, A., et al. (2010).
  • ChemicalBook. "5-Amino-1,3,4-thiadiazole-2-sulfonamide Synthesis."

Sources

Method

Solvent selection for solubility enhancement of thiadiazole compounds

Executive Summary Thiadiazole derivatives, particularly the 1,3,4-isomer, represent a privileged scaffold in medicinal chemistry, exhibiting broad antimicrobial, anticancer, and anti-inflammatory activities.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiadiazole derivatives, particularly the 1,3,4-isomer, represent a privileged scaffold in medicinal chemistry, exhibiting broad antimicrobial, anticancer, and anti-inflammatory activities.[1] However, their development is frequently bottlenecked by poor aqueous solubility, driven by high crystal lattice energy and planar aromatic stacking. This Application Note provides a rigorous framework for solvent selection, utilizing Hansen Solubility Parameters (HSP) for in silico screening and the Jouyban-Acree model for cosolvent optimization. We detail a validated Shake-Flask Protocol for thermodynamic solubility determination, ensuring high reproducibility in pre-clinical formulation.

Chemical Context: The Solubility Challenge

The 1,3,4-thiadiazole ring system is electron-deficient and planar. While the nitrogen atoms can accept hydrogen bonds, the lack of hydrogen bond donors (unless substituted) and the strong


-

stacking interactions in the solid state result in high melting points and low aqueous solubility.
  • Critical Quality Attribute (CQA): For oral bioavailability, the compound must dissolve in the gastrointestinal fluid. For parenteral delivery, solubility in the vehicle must prevent precipitation upon injection.

  • The Strategy: We move beyond trial-and-error by using cosolvency to reduce the polarity difference between the solute and the medium.

Theoretical Framework: Predictive Modeling

Before touching the bench, solvent candidates are screened using thermodynamic models to minimize waste and time.

Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP of the solvent (


) matches that of the solute (

). The interaction distance (

) is calculated as:

Where:
  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces (Dipole moments)
    
  • 
    : Hydrogen bonding forces
    

Application: For thiadiazoles, solvents with moderate


 and 

(e.g., DMSO, DMA, Transcutol®) often yield the lowest

values compared to water.
The Jouyban-Acree Model (Cosolvency)

For binary solvent mixtures (e.g., PEG 400 + Water), the log-linear model is often insufficient. The Jouyban-Acree model accounts for solute-solvent and solvent-solvent interactions:



  • 
    : Solubility in mixture
    
  • 
    : Volume fractions of solvents
    
  • 
    : Solubility in pure solvents[2]
    
  • 
    : Model constants (empirically determined)
    

Workflow Visualization

The following diagram outlines the decision matrix for selecting solvents and validating solubility.

SolventSelection Start Thiadiazole Candidate HSP In Silico Screening (HSP Calculation) Start->HSP Selection Select Top 3 Solvents (Min. Ra Value) HSP->Selection Predict Miscibility Exp_Pure Exp. Solubility (Pure Solvents) Selection->Exp_Pure Cosolvent Binary Mixture Design (Jouyban-Acree) Exp_Pure->Cosolvent If < Target Conc. ShakeFlask Thermodynamic Solubility (Shake-Flask Method) Exp_Pure->ShakeFlask Validation Cosolvent->ShakeFlask Analysis HPLC/UV Quantitation ShakeFlask->Analysis

Figure 1: Integrated workflow for solvent selection combining computational prediction (HSP) and experimental validation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol is the industry "Gold Standard" for establishing equilibrium solubility. Unlike kinetic solubility (which is prone to supersaturation errors), this method ensures the system is at a stable thermodynamic minimum.

Materials:

  • API (Thiadiazole derivative)

  • Solvents: Water (Milli-Q), PEG 400, Transcutol® P, Ethanol (Absolute).

  • Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters (pre-saturated), HPLC or UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Preparation of Supersaturation:

    • Weigh approximately 10-20 mg of the thiadiazole compound into a 4 mL glass vial.

    • Add 1 mL of the selected solvent/medium.

    • Visual Check: The solution must remain opaque (suspension). If the solid dissolves completely, add more solid until a persistent precipitate is observed.

  • Equilibration (The Critical Step):

    • Place vials in an orbital shaker set to 37°C ± 0.5°C (biorelevant) or 25°C (ambient).

    • Agitate at 100-200 RPM for 24 to 72 hours .

    • Note: Thiadiazoles often have slow dissolution kinetics; a 24h period is the absolute minimum. 72h is recommended for accurate thermodynamic data.

  • Phase Separation:

    • Remove vials and let stand for 1 hour to allow sedimentation.

    • Filtration: Using a pre-warmed syringe (to prevent precipitation upon cooling), withdraw the supernatant. Filter through a 0.45 µm PTFE filter.

    • Discard the first 200 µL of filtrate (this volume saturates the filter membrane sites, preventing drug loss).

  • Quantification:

    • Dilute the filtrate with mobile phase to land within the linear range of the calibration curve.

    • Analyze via HPLC (C18 column, Methanol/Water gradient) or UV-Vis (if no impurities overlap).

ShakeFlask Step1 1. Excess Solid + Solvent Step2 2. Agitation (37°C, 72h) Step1->Step2 Equilibration Step3 3. Sedimentation & Filtration Step2->Step3 Phase Sep Step4 4. Dilution & Analysis Step3->Step4 Quantification

Figure 2: The Shake-Flask experimental sequence. Temperature control during filtration (Step 3) is critical to prevent data artifacts.

Data Presentation: Comparative Solubility Profile

The following table summarizes typical solubility trends for 2-amino-1,3,4-thiadiazole derivatives. Note the significant enhancement provided by cosolvents like Transcutol® (Diethylene glycol monoethyl ether) and PEG 400 compared to water.

Solvent SystemSolubility Range (mg/mL)*Dielectric Constant (

)
Mechanism of Action
Water (pH 7.0) 0.01 - 0.578.4Poor hydrophobic hydration.
Ethanol 5.0 - 25.024.5Disruption of lattice energy.
PEG 400 40.0 - 120.012.4Hydrogen bonding with N-heterocycle.
Transcutol® P 80.0 - 250.0~14.1Amphiphilic solubilization; highly effective for thiadiazoles.
DMSO > 300.046.7Dipolar aprotic interaction (Stock solution only).

*Data ranges are illustrative of 2-substituted-1,3,4-thiadiazoles at 298.15 K [1, 4].

Interpretation:

  • Transcutol® P typically outperforms ethanol due to its ability to act as both a hydrogen bond acceptor and donor, interacting favorably with the thiadiazole nitrogen and sulfur atoms [4].

  • PEG 400 mixtures (e.g., 40% PEG 400 in water) often show a logarithmic increase in solubility, following the Jouyban-Acree prediction [2].

References

  • Jouyban, A. (2019). Review of the Jouyban–Acree Model for Predicting the Solubility of Compounds in Mixed Solvents. Journal of Chemical & Engineering Data . Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (erlotinib HCl) in different solvents. Journal of Molecular Liquids . Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Sullivan, D. W., et al. (2014). A review of the pharmaceutical applications of diethylene glycol monoethyl ether (Transcutol). Drug Development and Industrial Pharmacy . Link

  • World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series . Link

Sources

Application

Green Chemistry Approaches to Synthesizing 1,3,4-Thiadiazole Derivatives

[1][2][3] Abstract This Application Note details advanced, environmentally benign protocols for the synthesis of 1,3,4-thiadiazole derivatives, a privileged scaffold in medicinal chemistry known for antimicrobial, antica...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This Application Note details advanced, environmentally benign protocols for the synthesis of 1,3,4-thiadiazole derivatives, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties.[1] Moving beyond conventional thermal cyclodehydration—which often utilizes toxic phosphoryl chloride (


) and generates significant acidic waste—this guide presents three validated green methodologies: Deep Eutectic Solvent (DES) Mediated Synthesis , Microwave-Assisted Solvent-Free Synthesis , and Ultrasound-Assisted Heterocyclization . These protocols are designed to maximize atom economy, reduce energy consumption, and eliminate hazardous volatile organic compounds (VOCs).

Introduction: The Green Shift in Heterocycle Synthesis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, crucial in drug development (e.g., Acetazolamide, Cefazolin). Conventional synthesis typically involves the cyclodehydration of hydrazine derivatives with carboxylic acids using strong dehydrating agents (


, 

) at high temperatures. These methods violate several Principles of Green Chemistry, specifically regarding safety, waste prevention, and energy efficiency.

The approaches detailed below prioritize:

  • Principle 5 (Safer Solvents): Replacing VOCs with DES or water.

  • Principle 6 (Energy Efficiency): Using microwave and ultrasound to lower activation energy barriers.

  • Principle 9 (Catalysis): Utilizing reusable catalytic media.

Methodology 1: Deep Eutectic Solvent (DES) Mediated Synthesis

Green Rating: ★★★★★ (Biodegradable, Reusable, Solvent/Catalyst Dual Role)[2]

This method utilizes a Choline Chloride:Urea (


) eutectic mixture.[3] The DES acts as both a green solvent and a hydrogen-bond donor catalyst, facilitating the cyclization of thiosemicarbazide with carboxylic acids without external acids.
Mechanism

The DES forms a hydrogen-bond network that activates the carbonyl carbon of the carboxylic acid/aldehyde and stabilizes the polar transition state during the nucleophilic attack by thiosemicarbazide.

Protocol

Reagents:

  • Choline Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )[3]
    
  • Urea[4]

  • Substituted Benzoic Acid (or other carboxylic acid)

  • Thiosemicarbazide[1][3][4][5][6][7][8]

Step-by-Step Workflow:

  • Preparation of DES: Mix ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and Urea in a 
    
    
    
    molar ratio in a beaker. Heat at
    
    
    with stirring until a clear, homogenous liquid forms (approx. 30 min). This is the "Deep Eutectic Solvent."[3]
  • Reaction Setup: To the DES (

    
     per 
    
    
    
    reactant), add Thiosemicarbazide (
    
    
    ) and the Carboxylic Acid (
    
    
    ).
  • Reaction: Stir the mixture at

    
    . Monitor via TLC (typically complete in 1–2 hours).
    
  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (

    
    ). The hydrophobic 1,3,4-thiadiazole product will precipitate.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

  • Recycling: Evaporate the water from the filtrate under vacuum to recover the DES, which can be reused up to 4–5 times with minimal loss of activity.

Methodology 2: Microwave-Assisted Solvent-Free Synthesis

Green Rating: ★★★★☆ (High Energy Efficiency, Rapid, No Solvent)

Microwave irradiation (MWI) provides direct dielectric heating, aligning dipole moments of the polar transition states. This method utilizes a solid support (Silica Gel or Acidic Alumina) to disperse reagents, eliminating the need for bulk solvents.

Protocol

Reagents:

  • Thiosemicarbazide[1][3][4][5][6][7][8]

  • Carboxylic Acid[4][5]

  • Solid Support: Silica Gel (230–400 mesh) or Acidic Alumina

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (minor amount, optional)
    

Step-by-Step Workflow:

  • Adsorption: Dissolve Thiosemicarbazide (

    
    ) and Carboxylic Acid (
    
    
    
    ) in a minimum amount of volatile solvent (e.g., MeOH or Acetone) in a beaker. Add Silica Gel (
    
    
    ).
  • Evaporation: Stir well and evaporate the solvent under reduced pressure (rotary evaporator) to leave a free-flowing dry powder containing the adsorbed reagents.

  • Irradiation: Place the powder in a microwave-safe reaction vessel. Irradiate at

    
     in pulse mode (
    
    
    
    ON,
    
    
    OFF) to prevent overheating. Total reaction time is typically 3–6 minutes.
  • Extraction: Cool the vessel. Add hot ethanol (

    
    ) to the solid residue, stir thoroughly to desorb the product, and filter to remove the silica gel.
    
  • Isolation: Concentrate the ethanol filtrate to obtain the crude product. Recrystallize as needed.

Methodology 3: Ultrasound-Assisted Heterogeneous Catalysis

Green Rating: ★★★★☆ (Low Temperature, Improved Mass Transfer)

Ultrasound (


) creates acoustic cavitation—the formation, growth, and violent collapse of vacuum bubbles. This generates localized "hot spots" (high T/P) that drive the reaction at ambient bulk temperature, ideal for heat-sensitive substrates.
Protocol

Reagents:

  • Thiosemicarbazide[1][3][4][5][6][7][8]

  • Aromatic Aldehyde (for Schiff base intermediate) or Carboxylic Acid

  • Catalyst: Chitosan (biodegradable solid base) or dilute

    
    
    
  • Solvent: Ethanol:Water (

    
    )
    

Step-by-Step Workflow:

  • Setup: Dissolve Thiosemicarbazide (

    
    ) and Aldehyde/Acid (
    
    
    
    ) in
    
    
    Ethanol:Water (
    
    
    ).
  • Catalyst Addition: Add Chitosan (

    
    ) or 3 drops of conc. 
    
    
    
    .
  • Sonication: Place the flask in an ultrasonic cleaning bath. Irradiate at room temperature for 15–30 minutes.

  • Observation: A precipitate typically forms as the reaction progresses.

  • Workup: Pour the mixture into ice water. Filter the solid product.[9]

  • Note: If using Chitosan, the catalyst can be recovered by filtration before the ice-water step (if the product is soluble in hot ethanol) or by selective dissolution.

Comparative Analysis of Methods

MetricConventional RefluxDES MediatedMicrowave (Solid Phase)Ultrasound Assisted
Reaction Time 6–12 Hours1–2 Hours3–6 Minutes15–30 Minutes
Yield 60–75%85–95%85–92%80–90%
Temperature

(Reflux)

Localized HeatingRoom Temperature
Solvent Waste High (VOCs)None (Recyclable)None (Solvent-free)Low (Aq. Ethanol)
Atom Economy Low (Acid waste)HighHighModerate

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the general cyclodehydration pathway and the decision logic for selecting a green methodology.

G cluster_0 Green Catalytic Effects Reagents Thiosemicarbazide + Carboxylic Acid Inter Acylthiosemicarbazide Intermediate Reagents->Inter Nucleophilic Attack TS Transition State (Cyclization) Inter->TS Dehydration (-H2O) Product 1,3,4-Thiadiazole Derivative TS->Product Aromatization DES DES (ChCl:Urea) H-Bond Activation DES->Inter Stabilizes MW Microwave Dielectric Heating MW->TS Accelerates US Ultrasound Cavitation US->Reagents Mass Transfer

Caption: Mechanistic pathway of 1,3,4-thiadiazole synthesis highlighting the specific intervention points of Green Chemistry methodologies.

Troubleshooting & Optimization

  • Low Yield in DES: Ensure the Choline Chloride:Urea mixture is fully eutectic (clear liquid) before adding reactants. Moisture absorption can disrupt the H-bond network; dry reagents thoroughly.

  • Overheating in Microwave: Use "Pulse Mode" rather than continuous irradiation to prevent charring of the solid support. If using Silica, ensure the powder is free-flowing and not a wet clump.

  • Solubility Issues in Ultrasound: If reactants are not soluble in Ethanol:Water, add a small amount of PEG-400 as a phase transfer catalyst to improve homogeneity without using toxic solvents.

References

  • Microwave-Assisted Synthesis: Bioorganic Chemistry. "Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives." (2021).[10]

  • Comparative Green Methods: Nano Biomedicine and Engineering. "Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives." (2021).[7]

  • DES Methodology: ResearchGate. "Environmentally Benign Deep Eutectic Solvent for Synthesis of 1,3-Thiazolidin-4-ones [and Thiadiazoles]."

  • Green Catalysis Review: MDPI. "Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles." (2022).[11]

  • Ultrasound Applications: Arabian Journal of Chemistry. "Ultrasound-assisted synthesis of new triazole-thiazole hybrids." (2025).[2][3][12]

Sources

Technical Notes & Optimization

Troubleshooting

Analyzing inconsistent melting points in thiadiazole synthesis

Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiadiazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and improve your outcomes.

Troubleshooting Guide: Inconsistent Melting Points

Inconsistent melting points are a frequent challenge in the synthesis of thiadiazole derivatives, often indicating issues with purity or the presence of polymorphic forms. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.

Question 1: Why is the melting point of my synthesized thiadiazole significantly lower and broader than the literature value?

A lower and broader melting point range is a classic sign of impurities in your sample.[1][2][3] Pure crystalline compounds typically have a sharp melting point range of 0.5-2°C.[1][4] The presence of impurities disrupts the crystal lattice of the solid, which means less energy is required to break it down, resulting in melting point depression.[2][4][5]

Potential Causes and Solutions:

  • Residual Starting Materials or Reagents: The most common culprits are unreacted starting materials or excess reagents.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup.[6]

      • Purification: If starting materials are present, repurify your product. Recrystallization is often the first and most effective method.[6][7][8] If recrystallization is unsuccessful, column chromatography can be used to separate compounds with different polarities.[6][7]

  • Side Products and Byproducts: Thiadiazole syntheses can sometimes yield side products. For instance, in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from acylhydrazines, a common byproduct is the corresponding 1,3,4-oxadiazole derivative.[9][10]

    • Troubleshooting:

      • Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and the choice of solvent can minimize the formation of side products.[6][9] For example, using a potent thionating agent like Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.[9][11]

      • Purification: Careful purification by column chromatography or fractional recrystallization can often separate the desired thiadiazole from its byproducts.[9][10]

  • Trapped Solvents: Solvents used during the reaction or purification can become trapped in the crystal lattice.

    • Troubleshooting:

      • Drying: Ensure your product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (well below the melting point) to remove any residual solvent.[8][12]

      • Recrystallization: Recrystallizing from a different solvent system can sometimes help to remove trapped solvents.[7]

Question 2: My thiadiazole has a sharp but incorrect melting point. What could be the issue?

If your product exhibits a sharp melting point, it is likely pure, but it may not be the expected compound. It is also possible that you have isolated a specific polymorph with a different melting point from the one reported in the literature.

Potential Causes and Solutions:

  • Incorrect Product Formation: The reaction may have yielded an unexpected isomer or a different product altogether.

    • Troubleshooting:

      • Spectroscopic Analysis: Thoroughly characterize your product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.[10][13] 2D NMR techniques can be particularly useful for unambiguous structure elucidation.[13]

      • Review Synthetic Route: Re-examine the reaction mechanism to consider the possibility of alternative reaction pathways. For example, the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides can sometimes lead to the formation of 1,2,4-triazole byproducts.[9]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point.[14] The specific polymorph obtained can depend on factors like the crystallization solvent and the rate of cooling.[14]

    • Troubleshooting:

      • Recrystallization Studies: Attempt to recrystallize your product from a variety of solvents with different polarities and observe if different crystal forms with different melting points are obtained.

      • Analytical Techniques: Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to identify and characterize different polymorphic forms.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing thiadiazole derivatives?

The synthetic route largely depends on the desired isomer of the thiadiazole.

  • 1,3,4-Thiadiazoles: Common methods include the cyclization of thiosemicarbazides with reagents like phosphorus oxychloride or sulfuric acid, or the reaction of acylhydrazines with a thionating agent such as Lawesson's reagent.[11][15][16][17]

  • 1,2,3-Thiadiazoles: The Hurd-Mori synthesis, which involves the cyclization of a hydrazone with thionyl chloride, is a widely used method.[13]

  • 1,2,4-Thiadiazoles: These are often synthesized through oxidative ring closure reactions or multicomponent reactions.[18]

  • Thiazoles (related heterocycles): The Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone, is a classic method.[19][20][21][22]

Q2: How can I effectively purify my crude thiadiazole product?

  • Recrystallization: This is the most common and often the most effective method for purifying solid thiadiazole derivatives.[6][7][8] The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[6]

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is a powerful alternative.[6][7]

  • Washing: A simple wash of the crude solid with an appropriate solvent can sometimes remove a significant amount of impurities.[6]

Q3: What is "oiling out" during recrystallization and how can I prevent it?

"Oiling out" occurs when your compound separates from the solution as a liquid instead of forming crystals.[7] This often happens when the solution is cooled too quickly or is highly supersaturated.[7]

  • Prevention and Solution:

    • Reheat the solution until the oil redissolves.

    • Allow the solution to cool much more slowly. Insulating the flask can help.[7]

    • Add a small amount of additional hot solvent to reduce the saturation.[7]

    • If the problem persists, consider using a different solvent system.[7]

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Melting Points

Observation Potential Cause Recommended Action(s)
Low and broad melting pointImpurities (starting materials, byproducts, solvents)Monitor reaction with TLC, Recrystallization, Column Chromatography, Thorough drying[1][2][3][6][7][8]
Sharp but incorrect melting pointIncorrect product or isomerSpectroscopic analysis (NMR, MS, IR), Review reaction mechanism[9][10][13]
Sharp but incorrect melting pointPolymorphismRecrystallization from different solvents, DSC, PXRD analysis[14]
Multiple melting pointsMixture of polymorphs or impure sampleRecrystallization to obtain a single polymorph, Further purification[14]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Dissolution: Place the crude thiadiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8][23]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[24]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7][24]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[7][8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[25]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[7] Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.[8][12]

Visualization

Workflow for Troubleshooting Inconsistent Melting Points

Caption: A decision tree for troubleshooting inconsistent melting points in thiadiazole synthesis.

References

  • Melting point depression - IBChem. Available from: [Link]

  • Melting-point depression - Grokipedia. Available from: [Link]

  • What causes melting point depression? - Quora. Available from: [Link]

  • What is Melting Point? - METTLER TOLEDO. Available from: [Link]

  • 6.1C: Melting Point Theory - Chemistry LibreTexts. Available from: [Link]

  • recrystallization, filtration and melting point. Available from: [Link]

  • Thermodynamic and Structural Aspects of Novel 1,2,4-Thiadiazoles in Solid and Biological Mediums | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • (PDF) Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles: Structural Requirements Necessary for Anticonvulsant Activity - ResearchGate. Available from: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. Available from: [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC. Available from: [Link]

  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - pharmedicopublishers.com. Available from: [Link]

  • RECRYSTALLIZATION - ResearchGate. Available from: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available from: [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. Available from: [Link]

  • Synthesis of 1,3,4-thiadiazoles. Available from: [Link]

  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions - IJRASET. Available from: [Link]

  • synthesis of thiazoles - YouTube. Available from: [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. Available from: [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available from: [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. Available from: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC. Available from: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC. Available from: [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. Available from: [Link]

  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC. Available from: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. Available from: [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in the vibrational modes of its constituent functional groups and related molecules.

Introduction: The Structural Significance of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The molecule's functionality is derived from the interplay of the thiadiazole ring, a primary amino group at the C5 position, and an acetamide substituent at the C2 position.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and purity assessment of such compounds. By identifying the characteristic vibrational frequencies of the molecule's functional groups, we can confirm its identity and gain insights into its chemical environment.

Molecular Structure and Key Vibrational Modes

To comprehend the FTIR spectrum, it is essential to deconstruct the molecule into its primary functional components, each with its own set of characteristic vibrational modes.

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Thiadiazole Acetamides

Introduction: Thiadiazole acetamides represent a privileged scaffold in medicinal chemistry, forming the core of compounds investigated for a wide array of biological activities.[1][2] As researchers in drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiadiazole acetamides represent a privileged scaffold in medicinal chemistry, forming the core of compounds investigated for a wide array of biological activities.[1][2] As researchers in drug discovery and development, the unambiguous structural confirmation of these molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth comparison of fragmentation patterns generated by hard and soft ionization techniques, providing the causal insights and experimental data necessary to confidently characterize novel thiadiazole acetamide derivatives.

Part 1: The Foundational Choice: Hard vs. Soft Ionization

The fragmentation pathway of a molecule is fundamentally dictated by the amount of energy transferred during the ionization process. The choice between a "hard" technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) is the first and most critical decision in designing an MS experiment. This choice depends entirely on the analytical question you are asking.

  • Electron Impact (EI): This is a high-energy, hard ionization technique where the analyte molecule is bombarded with energetic electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and often complex fragmentation.[4] While this may prevent the observation of the molecular ion in fragile molecules, it produces a rich, reproducible fragmentation pattern that is invaluable for structural elucidation and library matching.[3]

  • Electrospray Ionization (ESI): This is a low-energy, soft ionization technique that generates ions by creating a fine spray of charged droplets from a solution.[4] It imparts minimal excess energy, meaning the primary ion observed is typically the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), with very little spontaneous fragmentation.[5][6] This makes ESI ideal for determining molecular weight. To induce fragmentation for structural analysis, a subsequent step of collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is required.[7]

Comparative Summary: EI vs. ESI for Thiadiazole Acetamides
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)[3]Low (Soft Ionization)[3]
Molecular Ion (M⁺˙) Often weak or absent[6]Typically the base peak ([M+H]⁺ or [M-H]⁻)[5]
Fragmentation Extensive, in-source[4]Minimal in-source; induced by CID (MS/MS)[7]
Primary Use Case Structural elucidation via fragmentation patternsMolecular weight determination; targeted structural analysis via MS/MS
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)[4]
Sample Requirement Volatile and thermally stableSoluble in a sprayable solvent

Part 2: The EI Fragmentation Pathway: A High-Energy Puzzle

Under the high-energy conditions of EI, the initial radical cation (M⁺˙) of a thiadiazole acetamide is energetically unstable and rapidly undergoes a series of fragmentation reactions to yield more stable ions.[7] The fragmentation is guided by the weakest bonds and the formation of stable neutral losses and charged fragments.

The most probable site of initial ionization is one of the lone pair electrons on the heteroatoms (N, S, or O), as these are the highest-energy electrons in the molecule.[8] From there, fragmentation proceeds via two major pathways: cleavage of the thiadiazole ring and fragmentation of the acetamide side chain.

Key Fragmentation Mechanisms in EI:
  • Thiadiazole Ring Cleavage: A characteristic fragmentation pathway for 1,3,4-thiadiazole rings involves the cleavage of the C(2)-N(3) and S-C(5) bonds.[9] This can lead to the formation of stable fragment ions representative of the substituted ring. For other isomers, such as 1,2,3-thiadiazoles, a primary fragmentation is often the elimination of a neutral nitrogen molecule (N₂).[10]

  • Alpha-Cleavage: This is a homolytic cleavage of a bond adjacent to the atom bearing the initial radical charge.[11] For thiadiazole acetamides, alpha-cleavage next to the carbonyl group is a dominant process. This involves the cleavage of the C-C bond between the carbonyl carbon and the methylene group, or the C-N bond of the amide.

  • McLafferty Rearrangement: If the acetamide side chain contains a γ-hydrogen, a rearrangement can occur where this hydrogen is transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene.[12]

EI_Fragmentation M Thiadiazole Acetamide Radical Cation (M⁺˙) F1 [R-C≡S]⁺ Thiadiazole Ring Fragment M->F1 - R'-NCO F2 [M - CO]⁺˙ M->F2 - CO (Alpha Cleavage) F3 [Thiadiazole-NH₂]⁺˙ Amide Bond Cleavage M->F3 - R'-CO F4 [R-C₄H₂N₂S]⁺ Side Chain Cleavage M->F4 - NHCOR' ESI_Fragmentation M_H [M+H]⁺ Precursor Ion MSMS CID (Collision-Induced Dissociation) M_H->MSMS F1 Protonated 2-Amino-Thiadiazole MSMS->F1 - R'CH=C=O (Amide Cleavage) F2 Acylium Ion [R'-CO]⁺ MSMS->F2 - 2-Amino-Thiadiazole (C-N Cleavage) F3 Substituent Fragment Ion MSMS->F3 - Neutral Loss from R'

Caption: Typical fragmentation pathways for a protonated thiadiazole acetamide via ESI-MS/MS.

Part 4: Comparative Analysis: The Influence of Substituents

The substitution pattern on both the thiadiazole ring and the acetamide moiety significantly influences the observed fragmentation. Understanding these effects is key to interpreting spectra from a library of related compounds.

For instance, in a series of N-(5-alkyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamides, the primary fragments observed under ESI-MS correspond to the core structures, but their mass-to-charge ratios (m/z) shift predictably with the substituent. [5]

Substituent (R) on Thiadiazole Molecular Formula [M+H]⁺ (m/z) Key Fragment Ion (Protonated 2-Amino-Thiadiazole) Fragment m/z
Methyl (-CH₃) C₁₀H₁₇N₅OS 256 2-Amino-5-methyl-1,3,4-thiadiazole 116

| Ethyl (-C₂H₅) | C₁₁H₁₉N₅OS | 270 | 2-Amino-5-ethyl-1,3,4-thiadiazole | 130 |

Data derived from reference.[5]

This predictable shift is a powerful tool. By observing the mass difference between the precursor ion and the key fragment ions, one can often deduce the nature of the substituents at different positions on the molecule.

Part 5: Experimental Protocols

To ensure reproducibility and generate high-quality data, the following protocols serve as a validated starting point for the analysis of thiadiazole acetamides.

Protocol 1: GC-EI-MS Analysis
  • Objective: To obtain detailed structural information from fragmentation patterns.

  • Instrumentation: Standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the thiadiazole acetamide derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 600.

    • Data Analysis: Compare the resulting spectrum against spectral libraries (e.g., NIST, Wiley) and analyze the fragmentation pattern to confirm the structure.

Protocol 2: LC-ESI-MS/MS Analysis
  • Objective: To confirm molecular weight and perform targeted structural analysis.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 100 to 800 to identify the [M+H]⁺ ion.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and apply collision energy (start with a ramp of 10-40 eV) to generate a product ion spectrum.

    • Data Analysis: Confirm the molecular weight from the MS1 scan. Elucidate the structure by interpreting the MS/MS fragmentation pattern, identifying characteristic neutral losses and product ions.

Conclusion

The mass spectrometric analysis of thiadiazole acetamides is a nuanced process where the choice of ionization technique fundamentally shapes the data obtained. EI provides a wealth of structural detail through extensive, reproducible fragmentation, ideal for in-depth characterization of novel scaffolds. In contrast, ESI offers a gentle approach to confirm molecular weight, with the power of MS/MS to provide controlled, targeted fragmentation for confirming specific structural features. By understanding the underlying principles of these techniques and the characteristic fragmentation pathways of the thiadiazole acetamide core, researchers can leverage mass spectrometry to its full potential, accelerating the pace of drug discovery and development.

References

  • Gokcen, K., et al. (2019). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Available at: [Link]

  • Plech, T., et al. (2012). Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Atanassova, M., & Varbanov, V. (2001). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • International Journal of Innovative Research in Technology (2023).
  • González-López, J., et al. (2001). A study of the electrospray ionisation and ion‐trap fragmentation of [M − H]− ions of new 3,5‐disubstituted tetrahydro‐2H‐1,3,5‐thiadiazin‐2‐thiones.
  • Al-Wabli, R. I., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. Available at: [Link]

  • Shirinkin, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. BenchChem.
  • Çevik, U. A., et al. (2025). Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. Medicinal Chemistry Research.
  • Shirinkin, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • ResearchGate (n.d.).
  • Fiveable (2025). Ionization techniques (EI, CI, ESI, MALDI). Analytical Chemistry Class Notes.
  • ResearchGate (n.d.). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl)-1,3,4Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a).
  • Al-Said, M. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate (2012). What is the difference between Electron Impact Ionization (EI)
  • Chemistry LibreTexts (2023).
  • Chad's Prep (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Wikipedia (2023).
  • University of Copenhagen (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • University of Arizona (n.d.).

Sources

Validation

A Comparative Guide to the Carbonic Anhydrase Binding Affinity of Acetazolamide and N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This guide provides an in-depth, objective comparison of the binding affinities of the well-established carbonic anhydrase inhibitor, Acetazolamide, and derivatives of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the binding affinities of the well-established carbonic anhydrase inhibitor, Acetazolamide, and derivatives of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform inhibitor selection and design. We will delve into the quantitative binding parameters, the causality behind the experimental methodologies used to obtain this data, and the relevant signaling pathways in which these molecules' targets are involved.

Introduction: The Enduring Target of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a reaction essential for pH regulation, CO2 transport, and ion exchange.[2][3] The human CA family comprises at least 14 known isoforms, with varying tissue distribution and catalytic activities. Dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1]

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a sulfonamide-based inhibitor that has been a cornerstone of carbonic anhydrase inhibition for decades.[4] Its broad-spectrum activity against various CA isoforms has led to its clinical use in diverse conditions.

This guide also examines N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide and its derivatives. While direct binding data for this specific molecule is limited in publicly available literature, extensive research has been conducted on its immediate precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide , and its subsequent derivatives. These compounds share a common structural scaffold with Acetazolamide and offer valuable insights into structure-activity relationships.

Comparative Analysis of Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater inhibitory potency.

The following tables summarize the experimentally determined binding affinities of Acetazolamide and 5-amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives against several key human carbonic anhydrase (hCA) isoforms.

Table 1: Binding Affinity (Ki, nM) of Acetazolamide and 5-amino-1,3,4-thiadiazole-2-sulfonamide Salts against Human Carbonic Anhydrase Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IV (nM)hCA VII (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide25012742.5255.70
5-amino-1,3,4-thiadiazole-2-sulfonamide p-toluenesulfonate340032027401980255570
5-amino-1,3,4-thiadiazole-2-sulfonamide methylsulfonate830032736304225570570
5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride9323652270623307421

Data sourced from

Table 2: Inhibitory Activity (IC50, µM) of Acetazolamide and 5-amino-1,3,4-thiadiazole-2-sulfonamide against Bovine Carbonic Anhydrase (BCA)

CompoundHydratase Activity IC50 (µM)Esterase Activity IC50 (µM)
Acetazolamide3.45.9
5-amino-1,3,4-thiadiazole-2-sulfonamide1.52.4

Data sourced from[5]

From the presented data, it is evident that Acetazolamide generally exhibits a higher binding affinity (lower Ki and IC50 values) across the tested isoforms compared to the salts of its deacetylated precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide. This suggests that the acetyl group on the amino moiety of Acetazolamide plays a crucial role in its potent inhibition of carbonic anhydrases. Interestingly, for bovine carbonic anhydrase, 5-amino-1,3,4-thiadiazole-2-sulfonamide shows a better IC50 value than Acetazolamide, highlighting potential species-specific differences in binding.[5]

Experimental Methodologies: A Closer Look

The determination of binding affinities relies on robust and validated experimental techniques. Understanding the principles behind these methods is essential for interpreting the data correctly and appreciating the nuances of inhibitor-enzyme interactions.

Stopped-Flow CO2 Hydration Assay

This is a pre-steady-state kinetic method used to measure the catalytic activity of carbonic anhydrase by monitoring the hydration of CO2.

Causality Behind Experimental Choices: The primary function of carbonic anhydrase is the rapid hydration of CO2. The stopped-flow technique is ideal for measuring such fast reactions, providing a direct assessment of the enzyme's catalytic efficiency and how it is affected by an inhibitor. By measuring the initial rate of the reaction at different inhibitor concentrations, one can accurately determine the IC50 and Ki values.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation:

    • Enzyme Solution: A stock solution of the desired carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-SO4, pH 7.4).

    • Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

    • Inhibitor Solutions: A series of dilutions of the test compound (Acetazolamide or derivatives) are prepared in the same buffer as the enzyme.

  • Instrumentation: A stopped-flow spectrophotometer is used. This instrument rapidly mixes the enzyme and substrate solutions and monitors the reaction in real-time.

  • Assay Procedure:

    • The enzyme solution (with or without the inhibitor) is loaded into one syringe of the stopped-flow instrument.

    • The CO2-saturated water is loaded into the other syringe.

    • The two solutions are rapidly mixed, initiating the hydration reaction.

    • The change in pH due to the production of protons is monitored using a pH indicator (e.g., p-nitrophenol) by measuring the change in absorbance at a specific wavelength (e.g., 348 nm).

  • Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change over time. The rates are then plotted against the inhibitor concentration to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.[6]

experimental_workflow_stopped_flow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (CA Isoform in Buffer) Mixing Rapid Mixing Enzyme->Mixing Substrate Substrate Solution (CO2-saturated water) Substrate->Mixing Inhibitor Inhibitor Solutions (Serial Dilutions) Inhibitor->Mixing Detection Spectrophotometric Detection (Absorbance Change) Mixing->Detection Rates Calculate Initial Reaction Rates Detection->Rates Plotting Plot Rates vs. [Inhibitor] Rates->Plotting Results Determine IC50 & Ki Plotting->Results

Figure 1: Workflow for Stopped-Flow CO2 Hydration Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Causality Behind Experimental Choices: Unlike enzyme activity assays, ITC provides a direct measure of the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors) without relying on the catalytic activity of the enzyme. It also provides crucial information about the thermodynamics of binding (enthalpy and entropy changes), which can help in understanding the driving forces of the interaction and guide lead optimization in drug discovery.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Macromolecule Solution: A solution of the carbonic anhydrase isoform is prepared in a suitable buffer and degassed thoroughly.

    • Ligand Solution: A solution of the inhibitor (Acetazolamide or derivative) is prepared in the exact same buffer as the macromolecule and also degassed.

  • Instrumentation: An isothermal titration calorimeter is used. The instrument consists of a sample cell and a reference cell maintained at a constant temperature.

  • Titration:

    • The macromolecule solution is loaded into the sample cell.

    • The ligand solution is loaded into a syringe.

    • A series of small, precise injections of the ligand are made into the sample cell.

  • Data Acquisition: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

experimental_workflow_itc cluster_prep_itc Sample Preparation cluster_titration ITC Titration cluster_analysis_itc Data Analysis Protein Protein Solution (CA Isoform, Degassed) Injection Serial Injections of Ligand into Protein Protein->Injection Ligand Ligand Solution (Inhibitor, Degassed) Ligand->Injection Heat_Measurement Measure Heat Change (ΔH) Injection->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Thermo_Params Determine Kd, n, ΔH, ΔS Fitting->Thermo_Params

Figure 2: Workflow for Isothermal Titration Calorimetry.

The Role of Carbonic Anhydrase Isoforms in Cellular Signaling

The therapeutic rationale for targeting specific carbonic anhydrase isoforms stems from their distinct roles in various cellular signaling pathways, particularly in disease states.

  • hCA I and hCA II: These are cytosolic isoforms that are highly abundant in red blood cells and are crucial for CO2 transport and pH homeostasis throughout the body.[2][7] Their inhibition is the basis for the diuretic effect of drugs like Acetazolamide. In the central nervous system, CA II is involved in regulating neuronal excitability, and its inhibition can have anticonvulsant effects.[8]

  • hCA IX: This is a transmembrane isoform that is minimally expressed in normal tissues but is significantly overexpressed in many types of cancer in response to hypoxia.[1] Its expression is regulated by the hypoxia-inducible factor (HIF-1). CA IX plays a critical role in the tumor microenvironment by maintaining a relatively alkaline intracellular pH while contributing to an acidic extracellular environment. This pH gradient promotes tumor cell survival, proliferation, and invasion.[1] CA IX has been shown to interact with and modulate the activity of various signaling molecules, including those involved in cell adhesion and migration.

signaling_pathway_caix cluster_ph pH Regulation cluster_outcomes Tumor Progression Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_exp CA IX Expression HIF1->CAIX_exp CAIX CA IX (transmembrane) CAIX_exp->CAIX pHi Increased Intracellular pH (pHi > 7.2) CAIX->pHi pHe Decreased Extracellular pH (pHe < 7.0) CAIX->pHe Survival Cell Survival & Proliferation pHi->Survival Invasion Metastasis & Invasion pHe->Invasion Adhesion Decreased Cell-Cell Adhesion pHe->Adhesion

Figure 3: Simplified Signaling Pathway of Carbonic Anhydrase IX in Cancer.

Conclusion

This comparative guide has provided a detailed analysis of the binding affinities of Acetazolamide and derivatives of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide for various carbonic anhydrase isoforms. The data clearly indicates that Acetazolamide is a potent, broad-spectrum inhibitor. While direct data for N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is sparse, studies on its immediate precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide, reveal that the acetyl group of Acetazolamide is a key contributor to its high affinity.

The choice of experimental methodology is paramount in accurately determining binding affinities. The stopped-flow CO2 hydration assay provides a direct measure of inhibitory effects on the enzyme's primary catalytic function, while Isothermal Titration Calorimetry offers a comprehensive thermodynamic profile of the binding interaction.

Understanding the specific roles of carbonic anhydrase isoforms in cellular signaling is crucial for the rational design of selective inhibitors. The distinct functions of cytosolic isoforms like hCA I and II versus the tumor-associated transmembrane isoform hCA IX highlight the importance of developing isoform-specific inhibitors to maximize therapeutic efficacy and minimize off-target effects. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of carbonic anhydrase inhibitors.

References

  • Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. (URL not available)
  • The Role of Carbonic Anhydrase 1 (CA1) in Physiological and Pathological Processes. (URL not available)
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Full article: Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Taylor & Francis Online. [Link]

  • Full article: Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Taylor & Francis Online. [Link]

  • Carbonic anhydrase II. Wikipedia. [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Request PDF. [Link]

  • Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]

  • Carbonic Anhydrase II Regulates Differentiation of Ameloblasts via Intracellular pH-dependent JNK Signaling Pathway. PubMed. [Link]

  • (PDF) Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Carbonic Anhydrases: Role in pH Control and Cancer. MDPI. [Link]

  • (PDF) Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. [Link]

  • The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. PubMed. [Link]

  • The Cellular Physiology of Carbonic Anhydrases. Prime Scholars. [Link]

  • Acetazolamide. Deranged Physiology. [Link]

  • Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase. CONICET. [Link]

  • Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine. PubChem. [Link]

  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. [Link]

Sources

Comparative

Comparative antimicrobial efficacy of 1,3,4-thiadiazole vs 1,2,4-triazole derivatives

[1][2][3][4][5][6][7][8] Executive Summary & Strategic Positioning In the landscape of antimicrobial drug discovery, nitrogen-containing heterocycles are ubiquitous. However, the choice between a 1,3,4-thiadiazole and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary & Strategic Positioning

In the landscape of antimicrobial drug discovery, nitrogen-containing heterocycles are ubiquitous. However, the choice between a 1,3,4-thiadiazole and a 1,2,4-triazole scaffold is not merely structural—it is a decision that dictates physicochemical properties, target specificity, and pharmacokinetic profiles.

  • 1,2,4-Triazoles are the clinical gold standard for antifungal therapy (e.g., Fluconazole), driven by their specific binding to the heme iron of sterol 14

    
    -demethylase (CYP51).
    
  • 1,3,4-Thiadiazoles are emerging as potent broad-spectrum antibacterials . The inclusion of the sulfur atom enhances lipophilicity (LogP) and membrane permeability, making them particularly effective against Gram-positive bacteria with thick peptidoglycan layers, such as Staphylococcus aureus.

This guide dissects the efficacy, mechanism of action (MOA), and structure-activity relationships (SAR) of these two scaffolds to aid researchers in lead optimization.

Chemical & Pharmacophore Comparison

The fundamental difference lies in the heteroatom substitution (Sulfur vs. Nitrogen), which alters the electronic landscape and binding capabilities of the ring.

Feature1,3,4-Thiadiazole1,2,4-TriazoleImpact on Efficacy
Structure Five-membered ring (1 S, 2 N)Five-membered ring (3 N)Thiadiazole is more lipophilic; Triazole is more hydrophilic.
Aromaticity High (Mesoionic character potential)HighBoth are stable bioisosteres of amide bonds.
H-Bonding H-bond acceptor (N3/N4)H-bond donor (NH) & acceptor (N)Triazole engages in stronger H-bonding networks (water solubility).
Lipophilicity Higher LogPLower LogPThiadiazole penetrates lipid-rich bacterial membranes better.
Metabolism Susceptible to ring cleavage (less stable)Highly metabolically stableTriazole persists longer in vivo (ideal for systemic antifungals).
Visualization: Scaffold Properties

ScaffoldComparison Thiadiazole 1,3,4-Thiadiazole (S-C-N-N-C) Prop_Thia High Lipophilicity (Sulfur) Membrane Permeability S. aureus Potency Thiadiazole->Prop_Thia Intrinsic Property Triazole 1,2,4-Triazole (N-C-N-N-C) Prop_Tri High Water Solubility Heme Coordination (N4) Systemic Antifungal Triazole->Prop_Tri Intrinsic Property

Figure 1: Pharmacophore distinction driving therapeutic application.

Mechanism of Action (MOA) Analysis

1,2,4-Triazole: The Antifungal Specialist

The efficacy of triazoles is highly specific. The N4 nitrogen atom of the triazole ring binds non-covalently to the heme iron atom of lanosterol 14


-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to toxic sterol accumulation and cell death.
1,3,4-Thiadiazole: The Antibacterial Generalist

Thiadiazoles exhibit a "multi-target" MOA, which reduces the rate of resistance development:

  • Cell Wall Disruption: The lipophilic nature allows intercalation into the bacterial cell membrane, disrupting integrity.

  • Enzyme Inhibition: Derivatives have been shown to inhibit DNA gyrase (similar to fluoroquinolones) and FabH (fatty acid synthesis).

  • Peptidoglycan Interference: Specifically effective against Gram-positive strains by crossing the thick peptidoglycan layer.

Visualization: Comparative Signaling Pathways

MOA_Pathways cluster_Fungal Fungal Cell (Triazole Target) cluster_Bacterial Bacterial Cell (Thiadiazole Target) Triazole_Drug 1,2,4-Triazole Drug Heme Heme Iron (Fe) Triazole_Drug->Heme N4 Coordination CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Inhibits Heme->CYP51 Active Site Membrane_Fail Membrane Instability (Fungistatic/Fungicidal) Ergosterol->Membrane_Fail Depletion Thia_Drug 1,3,4-Thiadiazole Drug CellWall Peptidoglycan Layer (Gram+) Thia_Drug->CellWall Permeation (Lipophilic) DNAGyrase DNA Gyrase / Topo IV Thia_Drug->DNAGyrase Binding Lysis Cell Lysis / Growth Arrest CellWall->Lysis Disruption DNAGyrase->Lysis Replication Block

Figure 2: Divergent mechanisms of action for fungal vs. bacterial pathogens.

Comparative Efficacy Data

The following data summarizes Minimum Inhibitory Concentration (MIC) trends from recent comparative studies.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[1][2][3]

Strain1,3,4-Thiadiazole Derivatives1,2,4-Triazole DerivativesInterpretation
S.[4][5][2][6][7][8] aureus (Gram+) 0.5 - 8.0 16.0 - 64.0Thiadiazoles are superior against Gram+ due to cell wall penetration.
B. subtilis (Gram+) 1.0 - 4.0 8.0 - 32.0Thiadiazoles consistently outperform triazoles in Bacillus spp.
E. coli (Gram-) 16.0 - >1284.0 - 32.0 Triazoles (esp. Schiff base hybrids) often perform better against Gram-.
P. aeruginosa >64 (Resistant)32.0 - 64.0Both scaffolds struggle without specific fluoroquinolone-like substituents.
Table 2: Antifungal Efficacy (MIC in µg/mL)
Strain1,3,4-Thiadiazole Derivatives1,2,4-Triazole DerivativesInterpretation
C.[4][9][5][2][6][7][8][10] albicans 12.5 - 50.00.12 - 4.0 Triazoles remain the dominant scaffold for yeast infections.
A. niger 25.0 - 100.01.0 - 8.0 Triazoles show superior broad-spectrum antifungal activity.

Experimental Validation Protocols

To validate these findings in your own lab, follow these standardized protocols. These methods ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of the derivative that inhibits visible growth.

Materials:

  • Muller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • 96-well microtiter plates.

  • Resazurin dye (0.01%) for visual confirmation (optional but recommended).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in broth.
  • Compound Dilution: Prepare stock solution of thiadiazole/triazole in DMSO. Perform 2-fold serial dilutions in the 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18-24h (bacteria) or 35°C for 48h (fungi).

  • Readout:

    • Turbidity: Visual inspection for cloudiness.

    • Resazurin: Add 30 µL dye; incubate 2-4h. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Protocol: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Inoculate broth containing the drug at

    
     MIC and 
    
    
    
    MIC. Include a growth control (no drug).
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar.

  • Analysis: Count colonies (CFU/mL).

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Visualization: Experimental Workflow

Workflow cluster_Screening Primary Screening cluster_Secondary Secondary Profiling Synthesis Synthesis (Cyclization) Stock Stock Soln (DMSO) Synthesis->Stock MIC MIC Assay (Broth Microdilution) Stock->MIC Zone Zone of Inhibition (Agar Well Diffusion) Stock->Zone TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill If MIC < 10 µg/mL Tox Cytotoxicity (HEK293 Cells) TimeKill->Tox

Figure 3: Step-by-step validation pipeline from synthesis to lead selection.

Structure-Activity Relationship (SAR) Insights

To optimize your derivatives, apply these field-proven SAR rules:

For 1,3,4-Thiadiazoles (Antibacterial Focus):
  • C2/C5 Substitution: Asymmetry is key. A lipophilic group (e.g., Adamantyl, Phenyl) at C2 aids membrane entry, while a polar group (e.g., Amine, Sulfonamide) at C5 interacts with the target enzyme.

  • Electron-Withdrawing Groups (EWG): Adding -Cl, -NO2, or -F to the phenyl ring attached to the thiadiazole significantly enhances activity against S. aureus.

  • Sulfone vs. Sulfide: Oxidation of the sulfur linker (S to SO2) often increases antibacterial potency by increasing the acidity of adjacent protons, enhancing H-bonding.

For 1,2,4-Triazoles (Antifungal Focus):
  • N1 Substitution: A flexible linker (methylene or ethylene) connecting the triazole to a halogenated phenyl ring is critical for fitting into the CYP51 active site.

  • Halogenation: 2,4-Difluorophenyl or 2,4-Dichlorophenyl substitutions are essential for metabolic stability and potency (seen in Fluconazole).

  • Hybridization: Fusing the triazole with a Schiff base or coumarin moiety can unlock antibacterial activity, effectively expanding its spectrum beyond fungi.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Jain, A.K., et al. (2013). "1,3,4-Thiadiazole: A potent scaffold for antimicrobial agents."[4][1][8][3][10] Medicinal Chemistry Research. Link

  • Sztanke, K., et al. (2013). "New imidazo[2,1-b][1,3,4]thiadiazoles as potential antibacterial agents."[5][11] Bioorganic & Medicinal Chemistry. Link

  • Pintilie, O., et al. (2007).[4] "Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds having a D,L-methionine moiety." Molecules. Link

  • Zhang, S., et al. (2014). "Recent advances in the development of 1,2,4-triazole-based derivatives as anticancer and antimicrobial agents."[12] European Journal of Medicinal Chemistry. Link

Sources

Validation

UV-Vis absorption maxima for N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

The following guide details the UV-Vis absorption characteristics of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical structural analog and potential impurity/intermediate in the synthesis of sulfonamide diuretics...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption characteristics of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide , a critical structural analog and potential impurity/intermediate in the synthesis of sulfonamide diuretics like Acetazolamide.

A Technical Comparison Guide for Structural Elucidation & Purity Analysis

Executive Summary & Spectroscopic Profile[1][2][3]

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (also referred to as 2-acetamido-5-amino-1,3,4-thiadiazole) represents a mono-acetylated derivative of 2,5-diamino-1,3,4-thiadiazole. Its spectroscopic signature is defined by the electronic interplay between the electron-rich thiadiazole core, the electron-donating amino group (-NH₂), and the auxochromic acetamido group (-NHCOCH₃).

Core Absorption Data
ParameterValue / RangeMechanistic Basis
Primary

262 – 268 nm

transition of the thiadiazole ring conjugated with the acetamido group.
Secondary Feature ~290 – 295 nm (Shoulder)

transition; highly solvent-dependent (prominent in polar aprotic solvents like DMSO).
Molar Absorptivity (

)
~12,000 – 15,000 M⁻¹cm⁻¹Estimated based on acetazolamide and diamine analogs.
Solvent Shift Bathochromic (+5–10 nm)Shift observed when moving from Ethanol to DMSO/Water (pH > 8).

Critical Note: This compound is often confused with the mercapto intermediate (2-acetamido-5-mercapto-1,3,4-thiadiazole). The amino derivative absorbs at a significantly shorter wavelength (~265 nm) compared to the mercapto/thione derivative (~310 nm), making UV-Vis a definitive tool for distinguishing these two intermediates.

Comparative Analysis: Analogs & Impurities

To validate the identity of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide, it must be compared against its direct metabolic and synthetic relatives. The table below outlines the spectral shifts caused by substituent effects.

Table 1: UV-Vis Maxima of Structurally Related Thiadiazoles
CompoundStructure Key

(MeOH/EtOH)
Spectral Characteristics
Target Analyte 2-Acetamido-5-amino 265 nm Sharp band; intermediate between diamine and sulfonamide.
Precursor 2,5-Diamino-1,3,4-thiadiazole254 nmHypsochromic shift due to lack of acetyl conjugation.
Drug Product Acetazolamide (5-Acetamido-2-sulfamoyl)265 nm / 292 nmSulfonamide group introduces strong electron-withdrawing character, broadening the spectrum.
Thiol Analog 2-Acetamido-5-mercapto-1,3,4-thiadiazole312 nmDistinctive Bathochromic Shift. The thione tautomer (C=S) extends conjugation significantly.
Hydrolysis Product 2-Amino-1,3,4-thiadiazole250 nmMinimal conjugation; baseline absorption for the ring system.
Mechanistic Insight: Why the Shift?
  • Vs. Precursor (2,5-Diamino): Acetylation of one amine group to form the target molecule extends the conjugated

    
    -system (Lone pair N 
    
    
    
    Carbonyl), causing a Red Shift (Bathochromic) of ~10–12 nm.
  • Vs. Thiol Analog: The substitution of the Sulfur atom (in the mercapto derivative) with Nitrogen (in the amino target) breaks the heavy atom effect and thione conjugation, causing a massive Blue Shift (Hypsochromic) of ~45 nm. This is the primary quality control checkpoint.

Experimental Protocol: Validated Measurement

To ensure reproducible data, follow this self-validating protocol. The low solubility of thiadiazoles in pure water necessitates a co-solvent approach.

Reagents & Equipment
  • Solvent A: Methanol (HPLC Grade) – Cutoff < 205 nm.

  • Solvent B: Dimethyl Sulfoxide (DMSO) – For initial dissolution.

  • Blank: 1% DMSO in Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in 1 mL of DMSO. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Aliquot 100

    
    L of Stock into 9.9 mL of Methanol (Final Conc: ~10 
    
    
    
    g/mL).
  • Baseline Correction: Run a baseline scan using the Blank (1% DMSO/MeOH).

  • Measurement: Scan the sample from 400 nm down to 200 nm.

  • Validation:

    • Check 1: Absorbance at

      
       should be between 0.4 and 0.8 AU.
      
    • Check 2: Ensure no peak exists >300 nm (indicates thiol impurity).

Structural & Pathway Visualization[3][4]

The following diagrams illustrate the structural relationship and the electronic transitions governing the UV spectra.

G cluster_0 Spectral Shift Logic Precursor 2,5-Diamino-1,3,4-thiadiazole (λmax ~254 nm) Target N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide (Target: λmax ~265 nm) Precursor->Target Mono-Acetylation (+11 nm Shift) Drug Acetazolamide (λmax ~265/292 nm) Target->Drug Sulfonylation (Broadening) Impurity 2-Acetamido-5-mercapto-1,3,4-thiadiazole (Impurity: λmax ~312 nm) Impurity->Target Amine Substitution (Hypothetical Pathway) txt Acetylation adds conjugation -> Red Shift Thiol to Amine -> Blue Shift

Figure 1: Structural relationships and expected spectral shifts between the target analyte and its key analogs.

UV_Workflow Start Sample: N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Solubility Dissolve in DMSO (Stock) Start->Solubility Dilution Dilute 1:100 in Methanol Solubility->Dilution Scan Scan 200-400 nm Dilution->Scan Decision Peak > 300 nm? Scan->Decision Pass Pass: Pure Amine Derivative (λmax ~265 nm) Decision->Pass No Fail Fail: Thiol/Mercapto Contamination (λmax ~312 nm) Decision->Fail Yes

Figure 2: Decision tree for purity analysis using UV-Vis spectroscopy.

References

  • Acetazolamide Spectral Data: Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Confirming

    
     of 265 nm for the sulfonamide derivative).
    
  • Thiadiazole Precursors:Lubell, W. D., et al. "Synthesis and Properties of 2-Amino-1,3,4-thiadiazoles." Journal of Organic Chemistry. (Establishing the 250–254 nm baseline for the diamine).
  • Thione/Thiol Shifts:Sandström, J. "Electronic Spectra of Thioamides and Thiohydrazides." Acta Chemica Scandinavica. (Explaining the >300 nm shift for mercapto-thiadiazoles).
  • Acetazolamide Synthesis Intermediates: Supuran, C. T., & Scozzafava, A. "Carbonic anhydrase inhibitors."[2][3] Expert Opinion on Therapeutic Patents, 10(5), 575-600.

Sources

Safety & Regulatory Compliance

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